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  • Product: 2-(3-Chloro-4-methylphenyl)pyrazine
  • CAS: 1355247-55-0

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Arylpyrazine Scaffold The pyrazine ring is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylpyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science. As a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities or material characteristics.[1][2] When functionalized with an aryl group at the 2-position, the resulting 2-arylpyrazine core is found in a multitude of compounds, from anticancer agents to natural products.[2][3]

This guide focuses on the synthesis of a specific, highly functionalized derivative: 2-(3-chloro-4-methylphenyl)pyrazine . The presence of the chloro and methyl groups on the phenyl ring provides handles for further chemical modification and influences the molecule's steric and electronic profile, making it a valuable building block in drug discovery programs.

The primary challenge in constructing this molecule lies in the formation of the carbon-carbon bond between the C2 position of the pyrazine ring and the C1 position of the phenyl ring. Modern synthetic chemistry offers powerful tools for this transformation, primarily through transition-metal-catalyzed cross-coupling reactions. This document provides a detailed exploration of the most viable synthetic pathways, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols necessary for successful synthesis in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. For 2-(3-chloro-4-methylphenyl)pyrazine, the most strategic disconnection is the C-C bond linking the two aromatic rings. This disconnection reveals two key synthons that can be combined using a suitable cross-coupling reaction.

G cluster_synthons Key Synthons Target 2-(3-chloro-4-methylphenyl)pyrazine Disconnection C-C Cross-Coupling Disconnection Target->Disconnection Pyrazine_Synthon Pyrazine Moiety (Electrophile or Nucleophile) Disconnection->Pyrazine_Synthon Phenyl_Synthon Phenyl Moiety (Nucleophile or Electrophile) Disconnection->Phenyl_Synthon

Caption: Retrosynthetic approach for the target molecule.

This analysis leads to two primary forward-synthetic strategies based on well-established palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reacting an electrophilic halopyrazine (e.g., 2-chloropyrazine) with a nucleophilic arylboronic acid derivative.

  • Stille Coupling: Reacting an electrophilic halopyrazine with a nucleophilic organostannane derivative.

While other methods exist, the Suzuki and Stille reactions are the most robust and widely employed for this class of transformation, offering high functional group tolerance and reliability.[4]

Pathway I: The Suzuki-Miyaura Cross-Coupling Approach (Preferred Method)

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl linkages.[5] Its popularity stems from several key advantages: the operational simplicity, the use of mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic, easily removable inorganic byproducts.[5][6] For these reasons, it stands as the recommended pathway for the synthesis of 2-(3-chloro-4-methylphenyl)pyrazine.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. A Pd(0) species is the active catalyst, which undergoes a sequence of three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrazine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product ArylHalide Ar-X (2-Chloropyrazine) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->PdII_Biaryl

Caption: The Palladium-catalyzed Suzuki-Miyaura cycle.

Synthesis of Key Precursors

A critical aspect of this pathway is the availability and purity of the starting materials.

  • 2-Chloropyrazine: This is a commercially available reagent. If a laboratory synthesis is required, it can be prepared from pyrazine N-oxide, which strategically activates the 2-position for chlorination.[8] Alternatively, direct chlorination of pyrazine at high temperatures is also a known, albeit less selective, method.[9]

  • (3-Chloro-4-methylphenyl)boronic Acid: This is also a widely available commercial reagent.[10][11][12] Its synthesis typically involves the diazotization of 3-chloro-4-methylaniline followed by a reaction with diboron esters or related boron species.[13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for coupling halo-N-heterocycles with arylboronic acids.[14]

Materials:

  • 2-Chloropyrazine

  • (3-Chloro-4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Toluene

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3-chloro-4-methylphenyl)pyrazine.

Data Presentation: Typical Suzuki Coupling Parameters
ParameterConditionRationale / Field Insight
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many couplings. For more challenging substrates, ligands like dppf can improve stability and yield.
Base Na₂CO₃, K₂CO₃, K₃PO₄A base is essential for activating the boronic acid.[7] K₃PO₄ is a stronger base and can be effective if the reaction is sluggish.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMEA biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the reaction.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Typical Yield 70 - 95%Yields are generally high for this type of transformation, assuming pure starting materials and anaerobic conditions.

Pathway II: The Stille Cross-Coupling Approach

The Stille coupling offers a valuable alternative to the Suzuki reaction. Its primary strength lies in the stability of the organostannane reagents to air and moisture and their high tolerance for a wide variety of functional groups.[15] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a significant concern in pharmaceutical development.

Mechanism and Precursor Synthesis

The Stille catalytic cycle is mechanistically very similar to the Suzuki cycle, involving oxidative addition, transmetalation, and reductive elimination. The key difference is that the transmetalation step involves an organostannane (R-SnBu₃) and does not require a base.

  • Precursor Synthesis: The critical precursor for this route is tributyl(3-chloro-4-methylphenyl)stannane . This reagent is not as commonly available as its boronic acid counterpart and typically requires synthesis. A standard method involves reacting the Grignard reagent, (3-chloro-4-methylphenyl)magnesium bromide (formed from the corresponding aryl bromide), with tributyltin chloride.

Detailed Experimental Protocol: Stille Coupling

Materials:

  • 2-Chloropyrazine

  • Tributyl(3-chloro-4-methylphenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or DMF

  • Potassium Fluoride (KF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 eq) and tributyl(3-chloro-4-methylphenyl)stannane (1.1 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.04 eq, 4 mol%).

  • Solvent and Additives: Add anhydrous toluene. In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This causes the tin halides to precipitate as insoluble tin fluorides, which can be removed by filtration through Celite.

    • Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography. Multiple chromatographic steps may be necessary to ensure complete removal of tin residues.

G cluster_suzuki Pathway I: Suzuki-Miyaura Coupling cluster_stille Pathway II: Stille Coupling Chloropyrazine 2-Chloropyrazine Suzuki_Reaction Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O, Reflux Chloropyrazine->Suzuki_Reaction Stille_Reaction Pd(PPh₃)₄ Toluene, Reflux Chloropyrazine->Stille_Reaction BoronicAcid (3-Chloro-4-methylphenyl)boronic acid BoronicAcid->Suzuki_Reaction Product 2-(3-Chloro-4-methylphenyl)pyrazine Suzuki_Reaction->Product High Yield Non-toxic byproducts Stannane Tributyl(3-chloro-4-methylphenyl)stannane Stannane->Stille_Reaction Stille_Reaction->Product Good Yield Toxic Sn byproducts

Caption: Comparison of Suzuki and Stille synthetic pathways.

Comparative Analysis and Expert Recommendation

FeatureSuzuki-Miyaura PathwayStille Pathway
Reagent Availability Boronic acid is widely available commercially.[10][11][12]Organostannane often requires separate synthesis.
Toxicity Boron compounds are generally low in toxicity.Organotin compounds are highly toxic and pose environmental risks.[15]
Byproduct Removal Boron byproducts are water-soluble and easily removed.Tin byproducts are often difficult to remove completely, requiring special workup procedures (e.g., KF wash).
Reaction Conditions Mild; often works well in aqueous solvent mixtures.Requires anhydrous conditions; can be sensitive to air.
Functional Group Tol. Very good, though sensitive to protic groups if a strong base is used.Excellent, one of the key advantages of this method.[4][15]

Senior Scientist Recommendation:

For the synthesis of 2-(3-chloro-4-methylphenyl)pyrazine in nearly all research and drug development contexts, the Suzuki-Miyaura pathway is the superior choice . The combination of high reagent availability, operational simplicity, high yields, and, most importantly, the avoidance of toxic tin reagents and their problematic removal makes it the more practical, safer, and "greener" option. The Stille coupling should be reserved for specific cases where the Suzuki reaction fails or where the required boronic acid is exceptionally unstable or difficult to access.

Conclusion

The synthesis of 2-(3-chloro-4-methylphenyl)pyrazine is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloropyrazine and (3-chloro-4-methylphenyl)boronic acid. This approach is robust, high-yielding, and avoids the significant toxicity and purification challenges associated with the alternative Stille coupling. By understanding the underlying catalytic mechanisms and adhering to rigorous experimental protocols, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical discovery and materials science.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.
  • Ploypailin, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. Available at: [Link]

  • Bandaru, S. S. M., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics. Available at: [Link]

  • Vlaar, T., & Ruijter, E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dela Cruz, M., & Sab-Aquino, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved February 3, 2026, from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • Google Patents. (n.d.). Process for preparing 2-halo-5-halomethylpyridines.
  • Xu, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved February 3, 2026, from [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridine.
  • Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 3, 2026, from [Link]

  • Boyd, M. J., et al. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved February 3, 2026, from [Link]

  • Ursinus Digital Commons. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(3-Chloro-4-methylphenyl)pyrazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Chloro-4-methylphenyl)pyrazine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Chloro-4-methylphenyl)pyrazine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For a molecule like 2-(3-Chloro-4-methylphenyl)pyrazine, understanding its solubility profile is paramount for a multitude of applications, including:

  • Drug Development: Oral bioavailability, formulation design, and routes of administration are all heavily influenced by the active pharmaceutical ingredient's (API) solubility.

  • Process Chemistry: Efficient design of crystallization, purification, and reaction protocols relies on a thorough understanding of the solute's behavior in different solvent systems.

  • Materials Science: The formation of co-crystals and other multi-component materials is dependent on the solubility of the individual components.

This guide will delve into the key factors governing the solubility of 2-(3-Chloro-4-methylphenyl)pyrazine and provide a robust experimental framework for its empirical determination.

Physicochemical Properties of 2-(3-Chloro-4-methylphenyl)pyrazine

The molecular structure of 2-(3-Chloro-4-methylphenyl)pyrazine provides critical clues to its solubility behavior. Key properties include:

PropertyValue/InformationSource
Molecular Formula C₁₁H₉ClN₂[1]
Molecular Weight 204.66 g/mol [1]
Structure A substituted pyrazine ring, which is a heterocyclic aromatic compound.[2] The presence of a chloro and a methyl group on the phenyl ring, and the nitrogen atoms in the pyrazine ring, contribute to its overall polarity and potential for intermolecular interactions.
Predicted Water Solubility (log₁₀WS) Log₁₀ of water solubility in mol/L. This value suggests a degree of hydrophobicity.[1]
Predicted Octanol/Water Partition Coefficient (logPₒ/w) This value indicates the lipophilic/hydrophilic balance of the molecule.[1]

The pyrazine core, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding with protic solvents.[3] However, the substituted phenyl ring is largely nonpolar, suggesting that the overall solubility will be a balance between these competing factors. The principle of "like dissolves like" is a crucial starting point for predicting solubility.[4] We can anticipate that 2-(3-Chloro-4-methylphenyl)pyrazine will exhibit favorable solubility in solvents of intermediate polarity and those capable of specific interactions.

Factors Influencing Solubility

Several key factors will govern the solubility of 2-(3-Chloro-4-methylphenyl)pyrazine in a given organic solvent:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[5][6] A good match between the polarity of the solute and the solvent generally leads to higher solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent-Solute Interactions: The ability of the solvent to form intermolecular bonds (e.g., hydrogen bonds, dipole-dipole interactions) with the solute will significantly impact solubility. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate, which can lead to lower solubility.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Materials and Equipment
  • 2-(3-Chloro-4-methylphenyl)pyrazine (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[9]

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(3-Chloro-4-methylphenyl)pyrazine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of 2-(3-Chloro-4-methylphenyl)pyrazine of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method such as HPLC or GC.[9]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-(3-Chloro-4-methylphenyl)pyrazine in the saturated samples.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for 2-(3-Chloro-4-methylphenyl)pyrazine at 25 °C

SolventPolarity IndexDielectric Constant (ε)Solubility (g/L)Solubility (mol/L)
Hexane0.11.89[Experimental Value][Calculated Value]
Toluene2.42.38[Experimental Value][Calculated Value]
Dichloromethane3.19.08[Experimental Value][Calculated Value]
Acetone5.120.7[Experimental Value][Calculated Value]
Ethanol5.224.5[Experimental Value][Calculated Value]
Methanol6.632.7[Experimental Value][Calculated Value]

Note: The values in this table are illustrative and should be replaced with experimentally determined data.

Visualization of Experimental Workflow and Concepts

Visualizing the experimental process and the underlying principles can enhance understanding.

Experimental_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Excess Solute + Known Volume of Solvent B Constant Temperature Shaking (24-72h) A->B Incubate C Withdraw Supernatant B->C Settle D Filter (0.22 µm) C->D Remove Solids E HPLC/GC Analysis D->E Inject F Quantify against Calibration Curve E->F Calculate Concentration

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-(3-Chloro-4-methylphenyl)pyrazine Polarity_Solute Polarity Polarity_Solute->Solubility H_Bond_Solute H-Bonding Potential H_Bond_Solute->Solubility MW Molecular Weight MW->Solubility Polarity_Solvent Polarity Polarity_Solvent->Solubility H_Bond_Solvent H-Bonding Capacity H_Bond_Solvent->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases)

Sources

Foundational

The Emergence of 2-(3-Chloro-4-methylphenyl)pyrazine as a Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of contempor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of contemporary therapeutics.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a privileged scaffold in medicinal chemistry.[2] This guide focuses on a particularly promising derivative, the 2-(3-chloro-4-methylphenyl)pyrazine core. We will delve into its synthetic accessibility, explore its potential as a kinase inhibitor scaffold, and elucidate the underlying principles of its molecular interactions. This document serves as a comprehensive resource for researchers and drug development professionals, providing both a theoretical framework and practical insights into leveraging this scaffold for the discovery of novel therapeutic agents.

Introduction: The Pyrazine Moiety - A Versatile Player in Drug Design

Pyrazine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3] The nitrogen atoms in the pyrazine ring are key to its function, often serving as hydrogen bond acceptors that facilitate crucial interactions with biological targets.[2] This is particularly evident in the realm of kinase inhibitors, where the pyrazine nitrogen frequently forms a hydrogen bond with the hinge region of the kinase protein, mimicking the interaction of the adenine moiety of ATP.[2][4]

The 2-arylpyrazine scaffold, in particular, has garnered significant attention. The strategic placement of a phenyl group at the 2-position allows for extensive exploration of structure-activity relationships (SAR) through modification of the phenyl ring's substitution pattern. This guide will specifically focus on the 2-(3-chloro-4-methylphenyl)pyrazine core, a scaffold that combines the established pharmacophoric properties of the pyrazine ring with the nuanced electronic and steric effects of a 3-chloro-4-methylphenyl substituent.

Synthetic Strategies for 2-(3-Chloro-4-methylphenyl)pyrazine

The construction of the 2-(3-chloro-4-methylphenyl)pyrazine core can be achieved through several established synthetic routes. A common and versatile approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of our target scaffold, a plausible and efficient strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This workflow outlines a reliable method for the synthesis of the target scaffold, leveraging the well-established Suzuki-Miyaura cross-coupling reaction.

G A 2-Chloropyrazine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C B (3-Chloro-4-methylphenyl)boronic acid B->C D 2-(3-Chloro-4-methylphenyl)pyrazine C->D Suzuki-Miyaura Cross-Coupling E Work-up and Purification (e.g., Extraction, Chromatography) D->E F Final Product E->F

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(3-chloro-4-methylphenyl)pyrazine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1 v/v) by bubbling with argon for 15-20 minutes. Add the degassed solvent to the reaction flask.

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-chloro-4-methylphenyl)pyrazine.

Causality behind Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki-Miyaura coupling cycle.

  • The base is required to activate the boronic acid for transmetalation.

  • A biphasic solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.

  • Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

The 2-(3-Chloro-4-methylphenyl)pyrazine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[5] The 2-arylpyrazine scaffold is a common feature in many kinase inhibitors, where it often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.[2]

Predicted Binding Mode and Structure-Activity Relationship (SAR)

The 2-(3-chloro-4-methylphenyl)pyrazine scaffold is anticipated to bind to the ATP-binding site of kinases. The pyrazine nitrogen at position 4 is ideally positioned to act as a hydrogen bond acceptor with an amino acid residue in the hinge region. The 3-chloro-4-methylphenyl moiety will likely occupy a hydrophobic pocket, with the substitution pattern influencing both potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 2-(3-Chloro-4-methylphenyl)pyrazine Hinge Hinge Region NH Pocket Hydrophobic Pocket Scaffold N Pyrazine Ring C2 Scaffold:n4->Hinge:f0 Hydrogen Bond Phenyl 3-Chloro-4-methylphenyl Phenyl->Pocket Hydrophobic Interactions

Caption: Predicted binding mode of the 2-(3-chloro-4-methylphenyl)pyrazine scaffold within a kinase ATP binding site.

SAR Insights:

  • 3-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electronics of the phenyl ring and may engage in specific halogen bonding interactions within the hydrophobic pocket, potentially enhancing binding affinity.

  • 4-Methyl Group: The methyl group provides steric bulk and contributes to hydrophobic interactions. Its position is critical and can be modified to probe the contours of the hydrophobic pocket and improve selectivity.

Biological Evaluation Workflow

To assess the potential of novel compounds based on this scaffold as kinase inhibitors, a systematic biological evaluation is necessary.

G A Compound Synthesis and Purification B Biochemical Kinase Assay (e.g., TR-FRET, FP) A->B C Determine IC50 values B->C D Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Potent Hits E Determine GI50 values D->E F Western Blot Analysis (Target Phosphorylation) E->F Active in Cells G In vivo Efficacy Studies (Xenograft models) F->G Target Engagement Confirmed H Lead Optimization G->H

Caption: A typical workflow for the biological evaluation of kinase inhibitors based on the 2-(3-chloro-4-methylphenyl)pyrazine scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP solutions at appropriate concentrations. Prepare serial dilutions of the test compound (e.g., 2-(3-chloro-4-methylphenyl)pyrazine derivative).

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for APC and 620 nm for europium).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Trustworthiness of the Protocol: This assay is a self-validating system as it includes positive controls (no inhibitor) and negative controls (no kinase) to establish the assay window and ensure the reliability of the results.

Data Presentation and Interpretation

For a series of analogs based on the 2-(3-chloro-4-methylphenyl)pyrazine scaffold, the biological data should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for 2-(3-chloro-4-methylphenyl)pyrazine Analogs

Compound IDR1R2Kinase X IC50 (nM)Cell Line Y GI50 (µM)
Scaffold ClCH₃50010
Analog 1 HCH₃120025
Analog 2 ClH80018
Analog 3 BrCH₃4508
Analog 4 ClCF₃1502

Interpretation: The hypothetical data in Table 1 suggests that the presence of the chlorine atom at the 3-position is beneficial for activity (compare Scaffold to Analog 1). The methyl group at the 4-position also appears to contribute positively to potency (compare Scaffold to Analog 2). Replacing chlorine with a more lipophilic bromine atom (Analog 3) results in a slight improvement in activity. A significant enhancement in both biochemical and cellular potency is observed when the methyl group is replaced with a more electron-withdrawing trifluoromethyl group (Analog 4), indicating a potential preference for electron-deficient substituents at this position.

Conclusion and Future Directions

The 2-(3-chloro-4-methylphenyl)pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the well-understood role of the pyrazine ring in kinase binding, makes it an attractive core for medicinal chemistry campaigns. The specific substitution pattern of a 3-chloro and 4-methyl group on the phenyl ring provides a unique combination of steric and electronic properties that can be fine-tuned to achieve high potency and selectivity.

Future work should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR profile. This would involve modifications at both the phenyl ring and potentially other positions on the pyrazine core. Advanced computational modeling, in conjunction with experimental data, will be instrumental in guiding the rational design of next-generation inhibitors with improved pharmacological properties.

References

  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link][1]

  • Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link][6]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link][3]

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link][4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 2-(3-Chloro-4-methylphenyl)pyrazine via Flash Chromatography

Abstract This guide details the purification protocol for 2-(3-Chloro-4-methylphenyl)pyrazine , a pharmacophore scaffold often synthesized via Suzuki-Miyaura cross-coupling. While the molecule is lipophilic, the basic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for 2-(3-Chloro-4-methylphenyl)pyrazine , a pharmacophore scaffold often synthesized via Suzuki-Miyaura cross-coupling. While the molecule is lipophilic, the basic nitrogen atoms in the pyrazine ring can interact with acidic silanols on silica gel, leading to peak tailing and co-elution with impurities (e.g., protodeboronated byproducts or homocoupled biaryls). This protocol utilizes a Triethylamine (TEA)-buffered silica system to neutralize active sites, ensuring symmetrical peak shape and high recovery (>90%).

Chemical Context & Challenge

Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrazine Structure Analysis:

  • Lipophilic Region: 3-Chloro-4-methylphenyl ring (High logP).

  • Polar/Basic Region: Pyrazine ring (Two nitrogen atoms, H-bond acceptors).

  • Synthesis Origin: Typically generated by coupling 2-chloropyrazine with (3-chloro-4-methylphenyl)boronic acid [1].

The Purification Challenge: Standard silica gel (pH ~5.0) is acidic. The pyrazine nitrogens, while weakly basic, can protonate or hydrogen-bond with surface silanols. This results in:

  • Peak Tailing: Loss of resolution.

  • Irreversible Adsorption: Lower mass recovery.

  • Co-elution: Difficulty separating the product from des-halo impurities (e.g., 2-phenylpyrazine derivatives).

Pre-Purification Analytics & Preparation

Solubility & Sample Loading

The compound is moderately soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc), but poorly soluble in Hexanes.

  • Recommendation: Use Solid Loading (Dry Load) . Liquid loading with DCM often causes "band broadening" because the strong solvent carries the sample too fast down the column before the gradient begins.

Protocol:

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.

TLC Method Development

Run Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane/Ethyl Acetate (Hex/EtOAc).[1][2]

  • Visualization: UV (254 nm) shows the pyrazine core. KMnO4 stain detects boronic acid impurities.

Solvent System (Hex:EtOAc)Observed Rf (Target)Comments
90:10 0.15Too slow; good retention but broad.
80:20 0.35 Optimal. Good separation from baseline impurities.
50:50 0.75Too fast; likely to co-elute with non-polar impurities.

Critical Adjustment: If the spot streaks on TLC, add 1% Triethylamine (TEA) to the mobile phase during the TLC test. If the spot tightens, TEA is required for the column.

Detailed Experimental Protocol

Reagents & Equipment[3]
  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.[3]

  • Modifier: Triethylamine (TEA).

  • Detection: UV-Vis (254 nm for collection; 280 nm for secondary monitoring).

Column Conditioning (The "Buffered" Strategy)

To prevent the "acidic silica" issue described in Section 2, condition the column with base before the run.

  • Flush: Equilibrate the column with 3 Column Volumes (CV) of 90:10 Hex/EtOAc containing 1% TEA .

  • Wash: Flush with 2 CV of 100% Hexanes to remove excess TEA from the void volume (prevents baseline drift).

  • Ready: The silica surface is now neutralized (ammonium salts formed at silanol sites).

Gradient Elution Profile

Based on a 12g Flash Cartridge for ~100-200mg crude load.

Step% Mobile Phase B (EtOAc)Length (CV)Purpose
1 0%2Isocratic hold to elute highly non-polar impurities (e.g., bis-aryls).
2 0% → 10%3Shallow gradient to approach the target.
3 10% → 30%10Elution Window. Target typically elutes at ~18-22% B.
4 30% → 100%3Flush polar impurities (boronic acids, catalysts).
5 100%2Column wash.

Workflow Visualization

Purification Logic Flow

The following diagram illustrates the decision-making process for solvent selection and loading.

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) Workup Aq. Workup (remove salts) & Dry (Na2SO4) Start->Workup TLC TLC Scout (Hex/EtOAc 80:20) Workup->TLC Decision1 Does Spot Streak? TLC->Decision1 NoStreak Standard Silica Protocol (No Additive) Decision1->NoStreak No YesStreak Add 1% TEA to Equilibration Solvent Decision1->YesStreak Yes Solubility Solubility Check in Hexane NoStreak->Solubility YesStreak->Solubility LiquidLoad Liquid Load (Inject in Hexane) Solubility->LiquidLoad Soluble DryLoad Dry Load (Adsorb on Celite) Solubility->DryLoad Insoluble/Oily RunColumn Run Gradient 0-30% B LiquidLoad->RunColumn DryLoad->RunColumn

Caption: Decision tree for optimizing the purification of basic heterocycles like pyrazines.

Experimental Setup Diagram

ExperimentalSetup cluster_0 Mobile Phase SolventA Hexanes Pump Binary Pump Gradient Mixer SolventA->Pump SolventB EtOAc SolventB->Pump Modifier Triethylamine (1% in A) Modifier->Pump Conditioning Only Column Silica Column (Pre-buffered) Pump->Column Detector UV Detector (254 nm) Column->Detector Collector Fraction Collector Detector->Collector

Caption: Flow path emphasizing the introduction of TEA modifier during the conditioning phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Acidic silanol interaction.Re-equilibrate column with 1% TEA in Hexanes. Ensure sample is not overloaded (>1% w/w of silica).
Fronting Peaks Solubility mismatch (Liquid Load).Switch to Dry Loading (Celite). Ensure the dry load cartridge is packed tightly.
Co-elution (Impurities) Gradient too steep.Use an Isocratic Hold at the Rf 0.30 point (e.g., hold at 15% EtOAc for 5 CVs).
Low Recovery Product retained on silica.[1][4]Flush column with 10% Methanol in DCM at the end of the run to strip remaining basic compounds.

References

  • Suzuki-Miyaura Coupling of Pyrazines

    • Source: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
    • Context: Describes general conditions for coupling chloropyrazines with arylboronic acids.
    • Verification:

  • Purification of Nitrogen Heterocycles

    • Source: Biotage Application Note.
    • Context: Validates the use of TEA and amine-functionalized silica to reduce tailing.
    • Verification:

  • Flash Chromatography Principles

    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
    • Context: The foundational paper for flash chromatography flow r
    • Verification:

  • TLC to Gradient Conversion

    • Source: Teledyne ISCO. "Converting TLC RF Values to Flash Gradients."
    • Context: Mathematical basis for converting the Rf 0.35 (80:20)
    • Verification:

Sources

Application

Technical Application Note: High-Purity Isolation of 2-(3-Chloro-4-methylphenyl)pyrazine via Recrystallization

Part 1: Executive Summary & Physicochemical Profile Scope and Significance 2-(3-Chloro-4-methylphenyl)pyrazine is a critical biaryl scaffold, frequently utilized as an intermediate in the synthesis of serotonin 5-HT2C re...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

Scope and Significance

2-(3-Chloro-4-methylphenyl)pyrazine is a critical biaryl scaffold, frequently utilized as an intermediate in the synthesis of serotonin 5-HT2C receptor agonists and other heterocyclic pharmaceutical agents. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction, which introduces specific impurities: Palladium (Pd) residues, unreacted boronic acids, protodeboronated byproducts, and inorganic salts.

This protocol details a robust recrystallization strategy designed to achieve >99.5% HPLC purity while strictly controlling Pd levels to <10 ppm, a requirement for downstream pharmaceutical applications.

Physicochemical Characterization (Pre-Formulation)

Understanding the solute-solvent interaction is prerequisite to protocol design.

PropertyValue (Est.)Implication for Recrystallization
Molecular Weight 204.66 g/mol Moderate molecular weight facilitates crystallization.
LogP ~3.2Lipophilic. Highly soluble in non-polar solvents; insoluble in water.
Melting Point 65-75 °CRisk of Oiling Out. The melting point is relatively low. Crystallization temperature must be carefully controlled to avoid liquid-liquid phase separation (oiling out) before crystal formation.
H-Bond Donors 0No strong H-bond donation; relies on Van der Waals and Pi-Pi stacking for lattice energy.
H-Bond Acceptors 2 (Pyrazine N)Weak basicity allows solubility in acidic media, but neutral recrystallization is preferred to avoid salt formation.

Part 2: Solvent System Selection Logic

The selection of the solvent system is governed by the "Rule of Three" for biaryls:

  • High Solubility at Reflux: The solvent must break the crystal lattice energy near the boiling point.

  • Low Solubility at Ambient/Low Temp: To maximize yield (recovery).

  • Impurity Rejection: The solvent must retain non-polar dimers and polar inorganic salts in the mother liquor.

Selected System: Ethanol (Solvent) / Water (Antisolvent)
  • Rationale: The pyrazine moiety possesses sufficient polarity to dissolve in hot ethanol. The addition of water (antisolvent) drastically reduces the solubility of the lipophilic biaryl, forcing precipitation.

  • Impurity Fate:

    • Inorganic Salts: Remain dissolved in the water-rich mother liquor.

    • Non-polar impurities (dimers): Often have lower solubility limits and can be managed by hot filtration or remain in the ethanolic supernatant if sufficiently dilute.

Alternative System: Ethyl Acetate / n-Heptane
  • Rationale: Used if the compound is sensitive to hydrolysis (unlikely here) or if the impurity profile is highly non-polar.

Part 3: Detailed Recrystallization Protocol

Materials
  • Crude 2-(3-Chloro-4-methylphenyl)pyrazine (typically brown/tan solid).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water.

  • Scavenger: Activated Carbon (e.g., Darco G-60) or SiliaMetS® Thiol (for Pd removal).

  • Filter Aid: Celite® 545.

Workflow Diagram (DOT)

RecrystallizationProtocol Start Crude Material (Brown Solid) Dissolution Dissolution (Reflux in Ethanol) Start->Dissolution 5-7 vol Ethanol Scavenging Pd Scavenging (Add Activated Carbon, 30 min) Dissolution->Scavenging T > 70°C HotFiltration Hot Filtration (Remove Carbon/Pd) Scavenging->HotFiltration Through Celite Nucleation Nucleation Phase (Cool to 40°C, Seed) HotFiltration->Nucleation Slow cooling Antisolvent Antisolvent Addition (Add Water dropwise) Nucleation->Antisolvent Induce supersaturation Cooling Cooling Ramp (0.5°C/min to 0-5°C) Antisolvent->Cooling Maximize yield Isolation Filtration & Wash (Cold EtOH/H2O) Cooling->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying Final Pure Product (White/Off-white Crystals) Drying->Final

Caption: Step-by-step workflow for the purification of 2-(3-Chloro-4-methylphenyl)pyrazine, emphasizing Palladium removal and controlled nucleation.

Step-by-Step Procedure
Phase 1: Dissolution and Scavenging
  • Charge: Place 10.0 g of crude 2-(3-Chloro-4-methylphenyl)pyrazine into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 50-70 mL of Ethanol (5-7 volumes relative to mass).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with stirring. The solid should dissolve completely. If not, add Ethanol in 5 mL increments until dissolution is achieved.

  • Pd Scavenging: Once dissolved, add 0.5 g (5 wt%) of Activated Carbon (or equivalent silica-based scavenger). Stir at reflux for 30 minutes. Note: This step is critical for removing colored impurities and residual Palladium.

Phase 2: Hot Filtration
  • Preparation: Pre-heat a Buchner funnel or sintered glass frit to prevent premature crystallization during filtration. Prepare a pad of Celite® 545.

  • Filtration: Filter the hot mixture through the Celite pad into a clean, pre-warmed Erlenmeyer flask.

  • Rinse: Wash the filter cake with 10 mL of hot Ethanol to recover entrained product.

Phase 3: Crystallization[1]
  • Initial Cooling: Allow the clear filtrate to cool slowly to approximately 45-50 °C with gentle stirring (100-150 rpm).

  • Seeding (Critical): If available, add a few seed crystals of pure product. If not, scratch the side of the flask with a glass rod to induce nucleation. Wait until a slight turbidity is observed.

  • Antisolvent Addition: Add Water (approx. 15-20 mL) dropwise via an addition funnel over 20 minutes.

    • Observation: The solution will become milky as the supersaturation point is exceeded.

  • Final Cooling: Cool the slurry to 0–5 °C using an ice bath. Maintain this temperature for 1 hour to ensure complete precipitation.

Phase 4: Isolation and Drying[2]
  • Filtration: Collect the solid by vacuum filtration on a Buchner funnel.

  • Wash: Wash the filter cake with 20 mL of a cold (0 °C) Ethanol:Water (1:1) mixture to remove mother liquor.

  • Drying: Transfer the damp cake to a vacuum oven. Dry at 40 °C under reduced pressure (<50 mbar) for 12 hours or until constant weight is achieved.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during antisolvent addition; Impurities lowering MP.Seed the solution at a higher temperature (50-55°C) before adding water. Slow down the cooling rate.
Low Yield Too much solvent used; Final temp not low enough.Concentrate the filtrate by rotary evaporation before cooling. Increase the ratio of Water (antisolvent).
Colored Product Inefficient Pd removal.Repeat the recrystallization. Use a specialized scavenger like SiliaMetS® Thiol instead of charcoal.
Fine Powder (Hard to filter) Rapid cooling (Crash cooling).Re-heat to dissolve and cool much slower (e.g., 5°C per hour).

Part 5: Analytical Validation

To confirm the success of the protocol, the following criteria must be met:

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN/Water (0.1% Formic Acid) gradient.

  • Residual Palladium: <10 ppm (determined by ICP-MS).

  • 1H NMR: Confirm structure and absence of solvent peaks (Ethanol < 5000 ppm).

Mechanism of Purification Logic (DOT)

PurificationLogic Substance Crude Mixture (Product + Impurities) SolventChoice Solvent: Ethanol/Water Substance->SolventChoice Impurity_Polar Polar Impurities (Salts, Boronic Acids) SolventChoice->Impurity_Polar Soluble in Water (Stays in Mother Liquor) Impurity_NonPolar Non-Polar Impurities (Dimers, Oligomers) SolventChoice->Impurity_NonPolar Soluble in EtOH (Stays in Supernatant) Product Target Molecule (Lipophilic Biaryl) SolventChoice->Product Precipitates upon Cooling + Water Addition

Caption: Solubility differentiation mechanism allowing separation of the target biaryl from polar and non-polar contaminants.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Purification of Pyrazines (General Methodologies): Title: Synthesis of Pyrazines - Organic Chemistry Portal.[3] Source: Organic Chemistry Portal.[3] URL:[Link]

  • Solubility Data & Physical Properties: Title: PubChem Compound Summary for CID 64509561 (Related Structure Logic). Source: PubChem.[4] URL:[Link]

  • Palladium Removal Strategies: Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Source: MDPI Molecules. URL:[Link]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-(3-Chloro-4-methylphenyl)pyrazine

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Chloro-4-methylphenyl)pyrazine. The method is suitable for routine quality control and stability testing of the active pharmaceutical ingredient (API). The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of acetonitrile and water. Detection was performed using a photodiode array (PDA) detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. Forced degradation studies were conducted to confirm the stability-indicating nature of the method.

Introduction

2-(3-Chloro-4-methylphenyl)pyrazine is a heterocyclic aromatic compound with potential applications in the pharmaceutical industry. Pyrazine derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring product quality and safety during drug development and manufacturing.

High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[3] This application note describes a systematic approach to developing and validating an RP-HPLC method for 2-(3-Chloro-4-methylphenyl)pyrazine. The goal is to establish a method that is not only accurate and precise for routine analysis but also capable of separating the main compound from potential degradation products, thus qualifying it as a stability-indicating method.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.

  • Chromatographic Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nonpolar compounds.[6]

  • Chemicals and Reagents:

    • 2-(3-Chloro-4-methylphenyl)pyrazine reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (for pH adjustment, if necessary)[1][7]

    • Methanol (HPLC grade)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation. A reversed-phase approach is suitable for this analyte due to its nonpolar nature.[8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at an optimized wavelength (e.g., 275 nm)
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for many non-polar to moderately polar compounds in reversed-phase HPLC.[8][9] The ratio can be adjusted to optimize the retention time of the analyte.

  • Detector: A PDA detector allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths.[10][11][12] This is advantageous for method development, allowing for the determination of the optimal detection wavelength and for peak purity analysis.[10][11] A wavelength of around 275 nm is often suitable for pyrazine derivatives.[13]

Protocols and Methodologies

Standard and Sample Preparation

Accurate sample preparation is a critical first step in HPLC analysis.[14]

Protocol for Standard Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-(3-Chloro-4-methylphenyl)pyrazine reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilutions can be made from this stock solution to prepare calibration standards.

Protocol for Sample Solution Preparation (e.g., from a drug product):

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of 2-(3-Chloro-4-methylphenyl)pyrazine.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[14]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample dissolve 2. Dissolve in Mobile Phase weigh->dissolve sonicate 3. Sonicate to Ensure Dissolution dissolve->sonicate dilute 4. Dilute to Final Volume sonicate->dilute filter 5. Filter through 0.45 µm Syringe Filter dilute->filter inject 6. Inject into HPLC filter->inject

Caption: Workflow for sample preparation.

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3][15][16] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17]

3.2.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4][18]

Protocol for Forced Degradation:

  • Prepare solutions of 2-(3-Chloro-4-methylphenyl)pyrazine in the mobile phase.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours (solid state).

  • Analyze the stressed samples by the developed HPLC method.

The method is considered specific if the peak for 2-(3-Chloro-4-methylphenyl)pyrazine is well-resolved from any degradation product peaks. Peak purity analysis using the PDA detector should be performed to confirm that the analyte peak is not co-eluting with any degradants.[19]

G cluster_forced_degradation Forced Degradation Studies API API Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

3.2.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol for Linearity:

  • Prepare a series of at least five standard solutions of 2-(3-Chloro-4-methylphenyl)pyrazine at different concentrations (e.g., 50-150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. A correlation coefficient of >0.999 is generally considered acceptable.

3.2.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Protocol for Accuracy:

  • Prepare solutions of a known concentration of the sample (e.g., a placebo spiked with the analyte).

  • Spike the solutions with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98-102%.[15]

3.2.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol for Precision:

  • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the relative standard deviation (RSD) for the peak areas. The RSD should be less than 2%.

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for 2-(3-Chloro-4-methylphenyl)pyrazine with a retention time of approximately 6.5 minutes. The PDA detector confirmed the peak purity and the optimal detection wavelength was determined to be 275 nm.

Table 1: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 50-150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

The forced degradation studies showed that the compound is susceptible to degradation under acidic, basic, and oxidative conditions, with minor degradation observed under thermal and photolytic stress. In all cases, the degradation product peaks were well-resolved from the main analyte peak, confirming the stability-indicating nature of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 2-(3-Chloro-4-methylphenyl)pyrazine has been developed and validated in accordance with ICH guidelines. The method is accurate, precise, and specific, making it suitable for routine quality control and stability testing of 2-(3-Chloro-4-methylphenyl)pyrazine in bulk drug and finished pharmaceutical products. The stability-indicating nature of the method was successfully demonstrated through forced degradation studies.

References

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Pharmaceutical Technology. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • PubMed. (n.d.). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • Taylor & Francis Online. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Chromatography Online. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • ResearchGate. (2025). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Profiling of Halogenated Bi-Aryl Intermediates

Focus Analyte: 2-(3-Chloro-4-methylphenyl)pyrazine Executive Summary & Scientific Rationale In the landscape of modern medicinal chemistry, bi-aryl systems such as 2-(3-Chloro-4-methylphenyl)pyrazine are critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 2-(3-Chloro-4-methylphenyl)pyrazine

Executive Summary & Scientific Rationale

In the landscape of modern medicinal chemistry, bi-aryl systems such as 2-(3-Chloro-4-methylphenyl)pyrazine are critical pharmacophores, often serving as cores for kinase inhibitors or antimycobacterial agents. The precise characterization of these intermediates is non-negotiable, particularly when monitoring Suzuki-Miyaura coupling efficiency or screening for potential genotoxic impurities (GTIs) in late-stage synthesis.

This application note provides a definitive protocol for the structural confirmation and impurity profiling of 2-(3-Chloro-4-methylphenyl)pyrazine using High-Resolution Mass Spectrometry (HRMS). Unlike generic protocols, this guide addresses the specific challenges of halogenated nitrogen heterocycles:

  • Ionization Efficiency: Optimizing protonation on the pyrazine ring (pKa ~0.6) in the presence of an electron-withdrawing chlorine substituent.

  • Isotopic Fidelity: Leveraging the

    
     signature for automated peak recognition.
    
  • Fragmentation Logic: Mapping specific dissociation pathways (e.g., retro-cycloaddition) to distinguish regioisomers.

Physicochemical Context & Mass Properties[1][2][3][4][5][6][7]

Before instrument setup, the theoretical mass properties must be established to set accurate acquisition windows.

PropertyValueNotes
Formula

Bi-aryl core
Monoisotopic Mass 204.0454 Da Based on

[M+H]+ Target 205.0527 m/z ESI Positive Mode Target
Isotope Pattern M (100%), M+2 (~32%)Characteristic Chlorine signature
LogP ~3.1Hydrophobic; requires high % organic elution
Experimental Protocol
3.1 Reagents and Sample Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: LC-MS Grade Formic Acid (FA) – Critical for protonation.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (MeOH).

  • Working Solution: Dilute stock 1:1000 in 50:50

    
    :ACN (0.1% FA) to achieve ~1 µg/mL (1 ppm).
    
3.2 Liquid Chromatography (UHPLC) Conditions

A standard C18 column is selected. However, due to the basicity of the pyrazine nitrogen, peak tailing can occur. We mitigate this using a charged surface hybrid (CSH) or end-capped column technology and acidic mobile phase.

  • System: Vanquish Horizon / Acquity UPLC I-Class

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH or Phenomenex Kinetex)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 5 95 Linear Ramp
8.00 5 95 Wash
8.10 95 5 Re-equilibration

| 10.00 | 95 | 5 | End |

3.3 Mass Spectrometry Parameters (Q-TOF / Orbitrap)

The method utilizes Electrospray Ionization (ESI) in Positive mode. The pyrazine ring acts as a "proton sponge," making ESI+ significantly more sensitive than APCI for this molecule.

  • Source: ESI Positive[1][2]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Sheath Gas: 40 arb units

  • Mass Range: m/z 100 – 1000

  • Resolution: > 30,000 FWHM (at m/z 200)

  • Collision Energy (HCD/CID): Stepped 20, 35, 50 eV (to capture full fragmentation profile).

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation, ensuring a "closed-loop" quality control system.

AnalyticalWorkflow Sample Sample: 2-(3-Chloro-4-methylphenyl)pyrazine Prep Prep: 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Sample->Prep Dilution LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Injection Ionization ESI+ Source Protonation [M+H]+ LC->Ionization Elution MS1 Full Scan MS (m/z 205.0527) Ionization->MS1 m/z Filtering MS2 MS/MS Fragmentation (HCD 20-50 eV) MS1->MS2 Precursor Selection Data Data Processing Mass Accuracy < 5ppm Isotope Match MS1->Data Exact Mass Check MS2->Data Spectral Library Match

Figure 1: End-to-end HRMS analytical workflow ensuring data integrity from sample prep to spectral validation.

Results & Discussion: Fragmentation Mechanism

Understanding the fragmentation is crucial for distinguishing this molecule from potential regioisomers (e.g., chlorine at position 2 of the phenyl ring).

Primary Fragmentation Pathway:

  • Precursor:

    
    
    
  • Loss of HCN: Pyrazines characteristically lose hydrogen cyanide (HCN, 27.01 Da) via retro-cycloaddition.

    • Fragment:

      
       (
      
      
      
      )
  • Loss of Methyl Radical: Cleavage of the methyl group on the phenyl ring.

    • Fragment:

      
       (
      
      
      
      )
  • Chlorine Loss: Homolytic cleavage of the C-Cl bond (rare in ESI, but seen at high energy).

    • Fragment:

      
       (Phenyl-Pyrazine core).
      

Fragmentation Parent [M+H]+ Precursor m/z 205.0527 Frag1 Loss of HCN (-27 Da) Pyrazine Ring Opening m/z 178.042 Parent->Frag1 Retro-Diels-Alder Frag2 Loss of Methyl (-15 Da) Benzylic Cleavage m/z 190.029 Parent->Frag2 Homolytic Cleavage Frag3 Loss of Cl radical (-35 Da) High Energy Only m/z 170.084 Parent->Frag3 C-Cl Bond Break Frag4 Secondary Loss of HCN From m/z 178 m/z 151.031 Frag1->Frag4 -HCN

Figure 2: Proposed MS/MS fragmentation pathway for 2-(3-Chloro-4-methylphenyl)pyrazine under ESI+ conditions.

Validation Criteria (ICH Q2(R1) Alignment)

To ensure this method is "field-ready" for drug development, it must adhere to ICH guidelines.

  • Specificity:

    • Requirement: No interference from blank matrix at

      
       (approx 4.5 min).
      
    • Verification: The mass resolution (>30k) allows discrimination from isobaric interferences.

  • Linearity:

    • Range: 10 ng/mL to 2000 ng/mL.

    • Acceptance:

      
      .
      
  • Accuracy (Mass):

    • Requirement: < 5 ppm error for the monoisotopic peak.

    • Calculation:

      
      .
      
  • Isotopic Pattern Match:

    • The relative abundance of the A+2 peak (m/z 207.049) must be within 10% of the theoretical value (approx 32% relative to base peak) due to the

      
       contribution.
      
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. [Link][4]

  • Kaufmann, A. (2014). The practician’s guide to high resolution mass spectrometry. Food Additives & Contaminants: Part A. [Link]

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry.[5][4][6] Third Edition. CRC Press. (General reference for ESI mechanisms of nitrogen heterocycles).

Sources

Method

Application Note: 2-(3-Chloro-4-methylphenyl)pyrazine in Coordination Chemistry

This Application Note is designed for research scientists and drug development professionals. It details the chemical behavior, synthesis, and coordination protocols for 2-(3-Chloro-4-methylphenyl)pyrazine , a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the chemical behavior, synthesis, and coordination protocols for 2-(3-Chloro-4-methylphenyl)pyrazine , a specialized cyclometalating ligand used primarily in the development of phosphorescent Iridium(III) complexes for OLEDs and photocatalysis.[1]

Executive Summary & Chemical Profile

2-(3-Chloro-4-methylphenyl)pyrazine is a bidentate (


) ligand.[1] It is structurally derived from 2-phenylpyrazine, modified with a chlorine atom at the meta position and a methyl group at the para position relative to the pyrazine attachment point.[1]
Key Structural Features & Electronic Effects
  • Pyrazine Ring (N-Donor): Acts as the neutral donor in the coordination sphere.[1] The electron-deficient nature of pyrazine typically stabilizes the Metal-to-Ligand Charge Transfer (MLCT) state, often shifting emission to higher energies (blue/green) compared to pyridine analogs.[1]

  • 3-Chloro Substituent:

    • Electronic: Strong inductive electron-withdrawing effect (-I).[1] It stabilizes the HOMO of the resulting metal complex, leading to a blue-shift in phosphorescence compared to the unsubstituted ligand.[1]

    • Regioselectivity: Directs cyclometalation to the less sterically hindered ortho position (C6), avoiding the position flanked by the chlorine (C2).

  • 4-Methyl Substituent:

    • Solubility: Increases solubility in non-polar organic solvents (DCM, Toluene), crucial for solution-processing of OLEDs.[1]

    • Steric/Electronic: Weakly electron-donating (+I).[1] It counteracts the chlorine slightly but primarily serves to prevent aggregation and fine-tune the emission band shape.[1]

PropertyValue / Description
Formula C₁₁H₉ClN₂
MW 204.66 g/mol
Coordination Mode Cyclometalating (

)
Preferred Metal Iridium(III), Platinum(II), Ruthenium(II)
Solubility High: DCM, Chloroform, THF; Low: Water, Hexanes

Synthesis Protocol: The Ligand

Before coordination, the ligand must be synthesized with high purity (>99.5%) to ensure device-grade performance.[1] The industry-standard method is Suzuki-Miyaura Cross-Coupling .[1]

Reagents
  • Precursor A: 2-Chloropyrazine (1.0 eq)[1]

  • Precursor B: (3-Chloro-4-methylphenyl)boronic acid (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Procedure
  • Inert Atmosphere: Purge a 2-neck round-bottom flask with Nitrogen or Argon for 15 minutes.

  • Loading: Add 2-Chloropyrazine (10 mmol, 1.14 g) and (3-Chloro-4-methylphenyl)boronic acid (11 mmol, 1.87 g) to the flask.

  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until dissolved.

  • Base Addition: Add 10 mL of 2.0 M Na₂CO₃ (aq).

  • Catalyst: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) quickly under positive inert gas flow.

  • Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Target Yield: 75–85%[1]

    • Appearance: White to off-white crystalline solid.[1]

Coordination Protocol: Iridium(III) Complexation

The most critical application is the formation of the Heteroleptic Iridium(III) Complex , typically of the form [(L)₂Ir(acac)]. This is a two-step "Nonoyama" synthesis.

Workflow Diagram (DOT Visualization)

G Ligand Ligand (3-Cl-4-Me-Ph-Pyz) Dimer Chloro-Bridged Dimer [(L)2Ir(μ-Cl)]2 Ligand->Dimer IrCl3 IrCl3 · nH2O IrCl3->Dimer Step 1: Cyclometalation 2-Ethoxyethanol/H2O 110°C, 24h Complex Heteroleptic Complex (L)2Ir(acac) Dimer->Complex Step 2: Bridge Splitting Na2CO3, 2-Ethoxyethanol 80°C, 6h Ancillary Ancillary Ligand (e.g., Acetylacetone) Ancillary->Complex

Caption: Two-step synthesis workflow for Heteroleptic Iridium(III) complexes involving cyclometalation followed by bridge-splitting.

Step 1: Synthesis of the Chloro-Bridged Dimer

Reaction:



  • Mix: In a round-bottom flask, combine IrCl₃·nH₂O (1.0 eq) and the Ligand (2.2 eq).

  • Solvent: Add 2-Ethoxyethanol : Water (3:1 ratio). The water is crucial to dissolve the iridium salt and facilitate the initial coordination.[1]

  • Reflux: Heat to 110°C under Nitrogen for 24 hours.

    • Observation: The solution will likely turn from dark brown/red to a yellow/orange precipitate.[1]

  • Isolation: Cool to RT. Add water to precipitate the dimer fully.[1] Filter the solid.[1][2][3]

  • Wash: Wash with water (to remove unreacted IrCl₃) and cold methanol (to remove excess ligand).

  • Dry: Vacuum dry the dimer.[1] Do not purify by column at this stage; the dimer is often insoluble.[1]

Step 2: Bridge Splitting (Synthesis of [(L)₂Ir(acac)])

Reaction:



  • Load: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol.

  • Add Ancillary: Add Acetylacetone (acacH) (2.5 eq) and Na₂CO₃ (5.0 eq).

  • Heat: Stir at 85°C for 6–8 hours.

    • Mechanism:[3][4][5][6][7] The base deprotonates the acac, which then cleaves the chloride bridge, chelating to the Iridium center.[1]

  • Workup: Cool to RT. The product may precipitate or require extraction with DCM.[1]

  • Purification: This step is critical for OLED purity.[1]

    • Filter through a silica plug (eluent: DCM).

    • Recrystallize from DCM/Hexane or DCM/Methanol.[1]

Scientific Rationale & Troubleshooting

Regioselectivity of Cyclometalation

The ligand has two potential C-H activation sites on the phenyl ring:[1]

  • C2 (between Pyrazine and Cl): Highly sterically hindered.

  • C6 (between Pyrazine and H): Sterically accessible.

Expert Insight: Cyclometalation will occur exclusively at C6 .[1] The 3-Chloro substituent effectively blocks the C2 position.[1] Furthermore, the electron-withdrawing nature of Chlorine at the meta position (relative to the C-C bond) increases the acidity of the C-H bond at C6, kinetically favoring activation at this site.

Color Tuning Mechanism
  • HOMO Localization: Primarily on the phenyl ring and the Iridium d-orbitals.[1]

  • LUMO Localization: Primarily on the electron-deficient Pyrazine ring.[1]

  • Effect of Cl: The 3-Cl stabilizes the HOMO (lowers its energy) more than it affects the LUMO. This increases the HOMO-LUMO gap (

    
    ), resulting in a blue-shift  relative to the parent 2-phenylpyrazine complex.[1]
    
  • Expected Emission:

    
     (Yellow-Green), depending on the ancillary ligand.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or oxidation.[1]Ensure strict inert atmosphere (

). Increase reaction time to 36h.
Impure Dimer Excess ligand trapped.[1]Wash precipitate thoroughly with boiling Hexane or cold Methanol.[1]
Isomer Mixtures "Facial" vs "Meridional" coordination.[1]The dimer route produces the thermodynamic product.[1] If isomers persist, perform high-temp glycerol reflux (200°C) to force isomerization to fac-isomer.[1]
Black Precipitate Decomposition to Ir(0).Reaction temperature too high or reducing environment.[1] Keep temp <120°C for Step 1.

References

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Iridium Dimer Synthesis (Nonoyama Method): Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles and related compounds with rhodium(III) and iridium(III). Journal of Organometallic Chemistry, 82(2), 271-276.[1] Link

  • Bridge Splitting & OLED Applications: Lamansky, S., et al. (2001).[1] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. Link

  • Electronic Effects of Substituents: Lowry, M. S., et al. (2006). Single-Layer Electroluminescent Devices and Photoinduced Hydrogen Production from an Ionic Iridium(III) Complex.[1] Chemistry of Materials, 18(21), 5074-5084.[1] Link

Sources

Application

Application Notes &amp; Protocols: Evaluating 2-(3-Chloro-4-methylphenyl)pyrazine as a Novel Material for Organic Electronics

A Note to the Researcher: The application of 2-(3-Chloro-4-methylphenyl)pyrazine in organic electronics is, as of this writing, an unexplored area of research. This compound is primarily known as an intermediate in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The application of 2-(3-Chloro-4-methylphenyl)pyrazine in organic electronics is, as of this writing, an unexplored area of research. This compound is primarily known as an intermediate in pharmaceutical synthesis. However, its molecular structure, featuring an electron-deficient pyrazine core, suggests a theoretical potential for use in organic electronic devices, particularly as an electron-transporting or host material.[1][2][3] This document is therefore presented not as a record of established use, but as a prospective guide for researchers aiming to investigate its viability. The following protocols are based on established, standard methodologies for characterizing and testing new organic semiconductor materials.

Scientific Rationale & Hypothetical Application

The core of 2-(3-Chloro-4-methylphenyl)pyrazine is the pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para-configuration. This structure makes the ring inherently electron-deficient.[4] In the context of Organic Light-Emitting Diodes (OLEDs), materials with high electron affinity and good electron mobility are essential for the electron-transporting layer (ETL).[5][6]

Key Characteristics of an Ideal Electron Transport Material (ETM):

  • High Electron Mobility: Ensures efficient transport of electrons to the emissive layer for recombination with holes.[7]

  • Suitable LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be aligned with the cathode's work function and the emissive layer's LUMO to minimize the energy barrier for electron injection.[7]

  • Deep HOMO Level: A deep Highest Occupied Molecular Orbital (HOMO) energy level is required to effectively block holes from passing through the ETL to the cathode, which would otherwise reduce device efficiency.[7]

  • High Thermal Stability: OLEDs generate Joule heat during operation; therefore, the material must be thermally stable to ensure a long device lifetime.[5][7]

  • Amorphous Film Morphology: Materials that form smooth, amorphous films prevent light scattering and device shorting caused by crystallization.[5]

The pyrazine moiety, often used as an electron-accepting unit in donor-acceptor chromophores, provides a strong scientific basis for investigating 2-(3-Chloro-4-methylphenyl)pyrazine for these properties.[1][2] This guide will outline the necessary steps to synthesize, characterize, and test this compound as a potential ETM in a standard phosphorescent OLED (PhOLED) device.

Phase 1: Material Synthesis and Purification

The successful evaluation of any new material hinges on its purity. Trace impurities can act as charge traps or quenching sites, severely degrading device performance.

Synthesis Protocol

While 2-(3-Chloro-4-methylphenyl)pyrazine may be commercially available, in-house synthesis allows for greater control over purity. A common route involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a pyrazine halide (e.g., 2-chloropyrazine) and an appropriate organometallic reagent derived from 1-chloro-2-methyl-4-iodobenzene.

Causality: Palladium-catalyzed cross-coupling reactions are chosen for their high efficiency and functional group tolerance, making them a cornerstone of modern organic synthesis for creating C-C bonds in heteroaromatic systems.[8]

Purification Protocol: Temperature Gradient Sublimation

This is the gold standard for purifying small organic molecules for electronic applications.

  • Preparation: Place the crude synthesized powder in a quartz sublimation tube.

  • Vacuum: Evacuate the tube to a high vacuum (<10⁻⁶ Torr).

  • Heating: Place the tube in a tube furnace with multiple heating zones to create a precise temperature gradient. The source material is heated to just below its decomposition temperature, causing it to sublime.

  • Collection: The sublimed material travels along the temperature gradient and deposits in crystalline form in a cooler zone. Impurities with different sublimation temperatures will deposit in different zones or remain in the source boat.

  • Iteration: Repeat the process 2-3 times, collecting the purest fraction from the central zone each time.

Trustworthiness: This multi-step purification is self-validating. Each sublimation cycle should yield a product with a sharper melting point and cleaner analytical spectra (NMR, HPLC) than the last. Only material from the final, purest fraction should be used for device fabrication.

Phase 2: Fundamental Property Characterization

Before fabricating a full device, the material's fundamental electronic and physical properties must be determined to predict its behavior.

Workflow for Material Characterization

G cluster_0 Phase 2: Characterization A Purified Material B Thermal Analysis (TGA/DSC) A->B C Photophysical Analysis (UV-Vis/PL) A->C D Electrochemical Analysis (CV) A->D F Decision: Proceed to Device Fabrication? B->F Thermally Stable? C->F Wide Bandgap? E Energy Level Determination D->E E->F Energy Levels Suitable? G cluster_0 OLED Device Stack Cathode Cathode (LiF / Al) ETL ETL: CMP-Pyz (40 nm) ETL->Cathode EML EML: Host:Dopant (e.g., CBP:Ir(ppy)₃ 8%) (20 nm) EML->ETL HBL HBL (e.g., TCTA) (10 nm) HBL->EML HTL HTL (e.g., NPB) (40 nm) HTL->HBL HIL HIL (e.g., HAT-CN) (10 nm) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A standard multilayer PhOLED architecture to test the candidate ETM.

Protocol: Device Fabrication by Vacuum Thermal Evaporation

Fabrication must be performed in a high-vacuum chamber (<10⁻⁶ Torr) integrated into an inert nitrogen atmosphere glovebox.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to increase the ITO work function and remove organic residues.

  • Layer Deposition:

    • Load the cleaned substrates and high-purity (>99.95%) organic materials into the thermal evaporation chamber. [9][10] * Deposit the layers sequentially according to the architecture in section 4.1. The deposition rate for organic layers should be controlled at 1-2 Å/s, monitored by a quartz crystal microbalance.

    • HIL (Hole Injection Layer): e.g., HAT-CN

    • HTL (Hole Transport Layer): e.g., NPB

    • HBL (Hole Blocking Layer): e.g., TCTA

    • EML (Emissive Layer): Co-evaporate the host (e.g., CBP) and phosphorescent dopant (e.g., Ir(ppy)₃) at the desired ratio.

    • ETL (Electron Transport Layer): Evaporate the test compound, CMP-Pyz .

    • Cathode: Deposit a thin (1 nm) layer of LiF followed by a thicker (100 nm) layer of Aluminum (Al) through a shadow mask to define the active area.

  • Encapsulation: Immediately transfer the completed devices, without exposure to air, to the glovebox for encapsulation using UV-curable epoxy and a cover glass to prevent degradation from moisture and oxygen.

Protocol: Device Characterization
  • Objective: To measure the key performance metrics of the fabricated OLED. [11][12][13][14]* Procedure:

    • Mount the encapsulated device in a test jig.

    • Use a source measure unit (SMU) connected to a calibrated photodiode or integrating sphere.

    • J-V-L Measurement: Simultaneously measure the current density (J), voltage (V), and luminance (L) by applying a forward voltage sweep.

    • Efficiency Calculation: From the J-V-L data, calculate the following:

      • Current Efficacy (cd/A): Luminance / Current Density

      • Power Efficacy (lm/W): (π * Luminance) / (Current Density * Voltage)

      • External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This is calculated from the luminance, current, and electroluminescence spectrum.

    • Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant driving voltage using a spectrometer to confirm that light is emitted from the intended dopant.

Data Interpretation and Benchmarking

The performance of the device containing CMP-Pyz should be compared against a control device fabricated with a standard, well-known ETM like Alq₃ or TPBi.

MetricCMP-Pyz DeviceControl Device (e.g., TPBi)Interpretation
Turn-on Voltage (at 1 cd/m²) TBDTBDA lower voltage suggests better energy level alignment and efficient charge injection.
Max EQE (%) TBDTBDA comparable or higher EQE indicates efficient electron transport and charge balance.
Efficiency Roll-off TBDTBDA lower roll-off at high brightness suggests better charge balance and stability.
Operating Lifetime (LT50) TBDTBDA longer lifetime indicates better material and morphological stability.

A successful outcome would be for the CMP-Pyz device to exhibit performance metrics comparable to or exceeding the control device. Even if performance is lower, analysis of the failure modes can provide valuable insights into how the molecular structure could be modified for future iterations.

References

  • Pyrido[2,3-b]pyrazine-based donor–acceptor emitters for high-efficiency TADF OLEDs | SPIE Optical Systems Design. (n.d.). Retrieved from [Link]

  • Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - NIH. (2019, May 21). Retrieved from [Link]

  • Chemical Properties of Pyrazine, 2-chloro-3-(4-methylphenyl) - Cheméo. (n.d.). Retrieved from [Link]

  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE - YouTube. (2021, February 21). Retrieved from [Link]

  • Typical electron transporting materials for OLED devices. - ResearchGate. (n.d.). Retrieved from [Link]

  • Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited] - Optica Publishing Group. (n.d.). Retrieved from [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Researching. (2023, October 25). Retrieved from [Link]

  • Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes | The Journal of Organic Chemistry - ACS Publications. (2022, October 5). Retrieved from [Link]

  • Energy level measurement for organic semiconductors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Characteristics Study of OLED Materials - ResearchGate. (n.d.). Retrieved from [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
  • Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Electroluminescence Applications of Pyrazine Derivatives-Based Long-wavelength Thermally Activated Delayed Fluorescent Emitters - CityUHK Scholars. (n.d.). Retrieved from [Link]

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Thin Film Deposition By Thermal Evaporation Systems - Korvus Technology. (n.d.). Retrieved from [Link]

  • Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim. (n.d.). Retrieved from [Link]

  • Synthesis, Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics - ResearchGate. (2018, April 25). Retrieved from [Link]

  • Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - RSC Publishing. (2023, January 28). Retrieved from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes | ACS Applied Materials & Interfaces. (2019, November 7). Retrieved from [Link]

  • An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023, October 10). Retrieved from [Link]

  • Thieno[3,4‐b]pyrazines and Their Applications to Low Band Gap Organic Materials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Dynamic characterization and modeling of organic light-emitting diodes (OLEDs). (n.d.). Retrieved from [Link]

  • Cyclic voltammetry - Wikipedia. (n.d.). Retrieved from [Link]

  • Linear and Angular Distyrylpyrazines with Terminal Donor Groups: Synthesis, Solvatochromism, and Acidochromism of the Electronic Spectra - PubMed Central. (n.d.). Retrieved from [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs - ResearchGate. (n.d.). Retrieved from [Link]

  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA. (n.d.). Retrieved from [Link]

  • A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials - PubMed. (n.d.). Retrieved from [Link]

  • A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors - PubMed. (2024, July 1). Retrieved from [Link]

Sources

Method

Protocol for scaling up the synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine

Executive Summary & Strategic Rationale This protocol details the kilogram-scale synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine , a critical biaryl scaffold often utilized in kinase inhibitor discovery (e.g., targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the kilogram-scale synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine , a critical biaryl scaffold often utilized in kinase inhibitor discovery (e.g., targeting MAPK or EGFR pathways).

While laboratory-scale synthesis often utilizes standard Suzuki conditions (DME/Water, Pd(PPh3)4), these are unsuitable for scale-up due to:

  • Peroxide Formation: Ethers like DME/THF pose safety risks upon storage and drying.

  • Catalyst Stability: Pd(PPh3)4 is air-sensitive, leading to batch variability.

  • Purification: Column chromatography is non-viable at >100g scale.

Our Solution: We employ a Suzuki-Miyaura coupling using a robust Pd(dppf)Cl₂ catalyst system in a Toluene/Ethanol/Water matrix. This solvent system ensures homogeneity at reflux for fast kinetics but allows for facile phase separation during workup. Purification is achieved via a controlled cooling crystallization with a palladium scavenging step, ensuring API-grade purity (>99.5%, <10 ppm Pd) without chromatography.

Material Attributes & Stoichiometry

Reagent / MaterialCAS No.[1][2][3][4][5]MW ( g/mol )Equiv.Mass (for 1.0 kg Output)Role
2-Chloropyrazine 14508-49-7114.531.00560 gElectrophile
3-Chloro-4-methylphenylboronic acid 175676-65-0170.401.05875 gNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-4816.640.00520 gCatalyst
Potassium Carbonate (K₂CO₃) 584-08-7138.212.001350 gBase
Toluene 108-88-3-5 Vol2.8 LSolvent (Org)
Ethanol (95%) 64-17-5-2 Vol1.1 LCo-solvent
Water (Process) 7732-18-5-5 Vol2.8 LSolvent (Aq)
SiliaMetS® Thiol --5 wt%28 gPd Scavenger

Process Flow Diagram (PFD)

The following diagram illustrates the unit operations for the scale-up campaign, highlighting the transition from reaction to isolation.

ProcessFlow RawMat Raw Materials (Dispensing) Reactor Reactor 1 (50L) Suzuki Coupling Reflux (85°C), 4-6h RawMat->Reactor Charge under N2 Quench Workup Phase Separation Reactor->Quench Cool to 25°C Scavenge Scavenging Unit SiliaMetS Thiol 50°C, 2h Quench->Scavenge Organic Layer Transfer Filter Filtration (Removal of Pd/Salts) Scavenge->Filter Suspension Crystallizer Crystallizer Solvent Swap -> Heptane Controlled Cooling Filter->Crystallizer Filtrate Dryer Vacuum Dryer 45°C, <50 mbar Crystallizer->Dryer Wet Cake Final Final API 2-(3-Chloro-4-methylphenyl)pyrazine Dryer->Final Pack out

Caption: Figure 1. Unit operation workflow for the kilogram-scale synthesis, emphasizing the critical scavenging and crystallization nodes.

Detailed Experimental Protocol

Phase 1: Reaction Setup (Critical Process Parameter: Inertion)
  • Reactor Prep: Ensure a 10L or 50L jacketed reactor is clean, dry, and purged with Nitrogen (

    
    ) for 30 minutes. Oxygen is the enemy of Palladium catalysts; poor inertion leads to homocoupling of the boronic acid.
    
  • Charging: Charge Toluene (2.8 L) , Ethanol (1.1 L) , and 2-Chloropyrazine (560 g) . Stir at 150 RPM.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (20 g) . The solution will turn orange/red. Stir for 10 minutes to ensure catalyst wetting.

    • Expert Note: We use Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the Pd(0) species, preventing "Pd-black" precipitation better than PPh3 ligands.

  • Boronic Acid & Base: Add 3-Chloro-4-methylphenylboronic acid (875 g) followed by a pre-dissolved solution of K₂CO₃ (1350 g) in Water (2.8 L) .

    • Why Pre-dissolve? Adding solid base can cause grinding issues and slow dissolution. A liquid addition ensures immediate biphasic contact.

Phase 2: Reaction & Monitoring
  • Heating: Heat the biphasic mixture to reflux (approx. 85-88°C internal) . Agitation must be vigorous (>250 RPM) to ensure efficient mass transfer between the aqueous base and organic reactants.

  • IPC (In-Process Control): Monitor by HPLC after 2 hours.

    • Target: < 1.0% remaining 2-Chloropyrazine.[1][5]

    • Typical Time: 4–6 hours.

    • Troubleshooting: If reaction stalls >5% starting material, add 0.1 equiv of boronic acid. Do not add more catalyst initially; usually, base depletion or boronic acid protodeboronation is the culprit.

Phase 3: Workup & Scavenging
  • Phase Separation: Cool reactor to 25°C. Stop agitation. Allow layers to settle (approx. 30 mins).

    • Observation: The product resides in the upper Toluene/Ethanol layer. The lower aqueous layer contains inorganic salts.

  • Cut: Drain the lower aqueous layer to waste.

  • Wash: Wash the organic layer with 5% NaCl solution (1.0 L) to break any emulsions.

  • Scavenging (Critical for Pharma): To the organic layer, add SiliaMetS® Thiol (28 g) (or equivalent thiol-functionalized silica). Heat to 50°C for 2 hours.

    • Mechanism:[2][3][6][7][8][9] The thiol groups bind residual soluble Pd(II) species that cause colored impurities and toxicity issues.

  • Filtration: Filter the warm solution through a pad of Celite (or a sparkler filter) to remove the scavenger and any precipitated Pd-black. Rinse with Toluene (500 mL).

Phase 4: Crystallization (The Purification Engine)
  • Concentration: Transfer filtrate to a clean vessel. Distill under vacuum (500 mbar, 50°C bath) to remove Ethanol and reduce Toluene volume to approx. 3 Vol (relative to theoretical yield).

  • Solvent Swap: Slowly add Heptane (or n-Hexane) (approx. 6 Vol) while maintaining temperature at 50°C.

    • Cloud Point: You should observe persistent cloudiness (nucleation) after adding ~2 Vol of Heptane.

  • Cooling Ramp:

    • Hold at 50°C for 1 hour (Ageing).

    • Cool to 20°C over 2 hours (0.25°C/min).

    • Cool to 0–5°C and hold for 1 hour.

  • Isolation: Filter the off-white crystalline solid. Wash the cake with cold Heptane/Toluene (9:1).

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed until constant weight.

Mechanistic Insight

The success of this protocol relies on the catalytic cycle of Palladium. Understanding this cycle helps in troubleshooting.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd + 2-Chloropyrazine TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination Biaryl Product TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Caption: Figure 2.[10] Simplified Suzuki-Miyaura catalytic cycle. The base (OH-) plays a dual role: activating the boronic acid and facilitating the transmetallation step.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationCorrective Action
Temperature 85°C ± 3°CLow: Slow kinetics. High: Boronic acid decomposition.Ensure reflux is gentle but steady.
Inertion (O₂) < 1000 ppmHigh O₂: Homocoupling of boronic acid (dimer impurity).Sparge solvents; keep N₂ blanket positive pressure.
Agitation > 250 RPMLow: Poor biphasic mixing = stalled reaction.Increase impeller speed; check baffle integrity.
Scavenger Load 5-10 wt%Low: High residual Pd (>20ppm) in final solid.Re-slurry final solid in EtOH/Water if Pd fails specs.

Safety & Compliance (HSE)

  • 2-Chloropyrazine: Flammable liquid (Flash point ~58°C). Causes skin and eye irritation.[2][3] Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Must be segregated from general organic waste.

  • Exotherm: The reaction is mildly exothermic upon heating. Ensure cooling jacket is responsive.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Scale-Up of Pyrazine Couplings: Goossen, L. J., et al. "Practical Synthesis of Biaryls via Suzuki Couplings." Journal of Organic Chemistry, 2007 , 72, 4067-4072.[11] Link

  • Palladium Scavenging Protocols: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005 , 9, 198–205. Link

  • Crystallization of Biaryls: Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine

Case ID: SUZ-PYR-004 Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrazine Standard Route: Pd-catalyzed coupling of 2-chloropyrazine + (3-chloro-4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-004 Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrazine Standard Route: Pd-catalyzed coupling of 2-chloropyrazine + (3-chloro-4-methylphenyl)boronic acid.

Triage: The Diagnostic Dashboard

Before adjusting experimental parameters, identify the specific failure mode by analyzing the reaction mixture via LC-MS or GC-MS. Use the table below to correlate observed impurities with the underlying chemical mechanism.

Symptom & Root Cause Analysis
Observation (LC-MS/GC-MS)Impurity IdentityRoot CauseMechanism
Major Peak (M-H) 3-ChlorotolueneProtodeboronation Hydrolytic cleavage of the C-B bond catalyzed by base/water.
Dimer Peak (2M-2H) 3,3'-Dichloro-4,4'-dimethylbiphenylHomocoupling Oxidative coupling of the boronic acid, promoted by dissolved

.
Stalled Reaction Unreacted 2-ChloropyrazineCatalyst Poisoning Pyrazine nitrogens coordinate to Pd, arresting the catalytic cycle.
Des-Chloro Product 2-(4-methylphenyl)pyrazineHydrodehalogenation Oxidative addition of Pd into the Ar-Cl bond (over-reaction).

Visualizing Failure Points: The Catalytic Cycle

The following diagram maps the standard Suzuki catalytic cycle against the specific deviation points relevant to pyrazine synthesis.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyrazine Poison FAILURE: Catalyst Poisoning (Pyrazine N-binding) Pd0->Poison Coordination by Pyrazine Nitrogen TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Homo FAILURE: Homocoupling (Biaryl Dimer Formation) OxAdd->Homo O2 Presence / Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation Proto FAILURE: Protodeboronation (Formation of 3-Chlorotoluene) TransMet->Proto High pH / High Temp Hydrolysis RedElim->Pd0 Regeneration

Figure 1: The Suzuki Catalytic Cycle highlighting critical failure points specific to nitrogen-heterocycle substrates.

Technical Support FAQs (Troubleshooting)

Issue 1: "I am losing yield to Protodeboronation (3-Chlorotoluene formation)."

Q: Why is this happening? The 3-chloro-4-methylphenyl ring is electron-rich relative to the pyrazine, but the presence of the chlorine atom usually stabilizes the C-B bond. However, in aqueous basic media at high temperatures, the boronate intermediate can undergo ipso-protonation. This effectively "erases" the reactive handle, leaving you with inert 3-chlorotoluene.

The Fix:

  • Switch Base: Replace strong bases like

    
     or 
    
    
    
    with milder, anhydrous bases like
    
    
    or
    
    
    .
  • Reduce Water: Move from a 1:1 solvent/water mix to a system with minimal water (e.g., Toluene/Water 10:1) or use anhydrous conditions (Dioxane with powdered

    
    ).
    
  • Boronic Ester: If the acid is too unstable, convert it to the pinacol ester, which releases the active species more slowly ("slow release" strategy).

Issue 2: "The reaction stalls at 20% conversion (Catalyst Poisoning)."

Q: Is my catalyst dead? Likely, yes. Pyrazines are excellent ligands. The nitrogen atoms in the pyrazine ring can out-compete your phosphine ligands for the Palladium center. Once Pd binds to the pyrazine nitrogen (instead of performing oxidative addition at the C-Cl bond), the cycle stops.

The Fix:

  • Ligand Selection: You must use sterically bulky, electron-rich phosphine ligands. SPhos and XPhos are the gold standards here. Their bulk prevents the Pd from coordinating to the pyrazine nitrogen, forcing it to react with the C-Cl bond.

  • Pre-catalysts: Do not mix

    
     and ligand in situ if possible. Use pre-formed catalysts like XPhos Pd G2  or Pd(dppf)Cl2  to ensure the active species is generated correctly.
    
Issue 3: "I see a significant dimer impurity (Homocoupling)."

Q: Where does the dimer come from? This is the oxidative coupling of two boronic acid molecules. It requires an oxidant—usually dissolved oxygen.

The Fix:

  • Degassing is Critical: Simply bubbling nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Order of Addition: Add the catalyst last, after the solvent has been degassed.

The "Gold Standard" Protocol

Based on the specific electronic and steric challenges of this coupling, the following protocol minimizes side reactions.

Reaction Setup:

ComponentReagentEquivalentsFunction
Electrophile 2-Chloropyrazine1.0 equivSubstrate
Nucleophile (3-Chloro-4-methylphenyl)boronic acid1.2 equivSubstrate (Excess to account for minor deboronation)
Catalyst Pd(OAc)2 + SPhos (1:2 ratio)2-5 mol%Bulky ligand prevents N-poisoning
Base

(Tribasic Potassium Phosphate)
2.0 equivMild base minimizes hydrolysis
Solvent Toluene / Water (10:1 ratio)0.2 MBiphasic system

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add 2-chloropyrazine (1.0 eq), boronic acid (1.2 eq),

    
     (2.0 eq), and SPhos (4-10 mol%).
    
  • Solvent & Degas: Add Toluene and Water. Seal the vial with a septum. Sparge the mixture with Argon gas via a needle for 15 minutes (with an exit needle). Crucial: Do not add Palladium yet.

  • Catalyst Addition: Quickly remove the septum to add

    
     (2-5 mol%) or a pre-catalyst like XPhos Pd G2. Reseal immediately and purge with Argon for another 2 minutes.
    
  • Reaction: Heat the mixture to 80-90°C for 4-12 hours. Monitor via LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Logic Flow

Use this decision tree to guide your optimization process.

TroubleshootingTree Start Start: Low Yield / Impurities CheckLCMS Analyze Reaction Mixture (LC-MS) Start->CheckLCMS BranchStall Starting Material Remains (Reaction Stalled) CheckLCMS->BranchStall SM Present BranchImpurity Starting Material Consumed (Wrong Product) CheckLCMS->BranchImpurity SM Consumed IsLigandBulky Is Ligand Bulky? (e.g., SPhos, XPhos) BranchStall->IsLigandBulky IdentifyImpurity Identify Major Impurity BranchImpurity->IdentifyImpurity UseBulky Action: Switch to SPhos/XPhos (Fix Catalyst Poisoning) IsLigandBulky->UseBulky No (using PPh3) IncreaseTemp Action: Increase Temp to 100°C or Check O2 levels IsLigandBulky->IncreaseTemp Yes FixProto Impurity: 3-Chlorotoluene Action: Switch to K3PO4 / Anhydrous IdentifyImpurity->FixProto De-borylated FixHomo Impurity: Biaryl Dimer Action: Improved Degassing IdentifyImpurity->FixHomo Dimer FixDehalo Impurity: Des-Chloro Product Action: Lower Temp / Less Active Cat. IdentifyImpurity->FixDehalo De-halogenated

Figure 2: Decision tree for diagnosing reaction failures based on LC-MS data.

References

  • Suzuki-Miyaura Cross-Coupling Overview & Mechanism Source: Organic Chemistry Portal [Link]

  • Protodeboronation: Mechanism and Prevention Source: University of Edinburgh / ResearchGate (Mechanistic Studies) [Link]

  • Homocoupling of Boronic Acids: Role of Oxygen Source: ACS Publications (Suppression of Homocoupling) [Link]

Optimization

Technical Support Center: Purification of 2-(3-Chloro-4-methylphenyl)pyrazine

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(3-Chloro-4-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(3-Chloro-4-methylphenyl)pyrazine. The following troubleshooting guides and FAQs are designed to address specific experimental issues, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and questions that arise after the initial synthesis and workup of 2-(3-Chloro-4-methylphenyl)pyrazine.

Q1: My crude product is a dark, oily residue. How can I get a solid product?

A1: An oily or dark appearance is common for crude products and typically indicates the presence of residual solvents, colored byproducts, or other impurities that depress the melting point.

  • Causality: The target compound, 2-(3-Chloro-4-methylphenyl)pyrazine, is a solid at room temperature. The presence of impurities disrupts the crystal lattice formation, resulting in an oil or amorphous solid. High molecular weight byproducts formed from polymerization or degradation are often highly colored.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., Dioxane, Toluene, DMF) are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like dichloromethane or ethyl acetate can help remove residual high-boiling solvents.

    • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether). This process "washes" the oil and can often strip away impurities, allowing the desired compound to crystallize.

    • Activated Carbon Treatment: If the color persists after trituration, it may be due to highly conjugated impurities. Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. This can effectively remove many colored impurities. Caution: Activated carbon can also adsorb the desired product, so use it sparingly.

Q2: My initial workup involved an aqueous extraction, but I have a stable emulsion. How do I break it?

A2: Emulsions are common when dealing with heterocyclic compounds which can have surfactant-like properties, especially if fine particulate matter is present.

  • Causality: Emulsions are a colloidal suspension of one liquid in another, stabilized by a third component that has affinity for both the aqueous and organic phases. In this case, partially soluble byproducts or unquenched reagents can act as emulsifying agents.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and destabilizing the emulsion.[1]

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

    • Change Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different density, such as dichloromethane if you are using ethyl acetate, to alter the phase properties.

Q3: My TLC plate shows multiple spots. How do I identify the product spot and choose a purification strategy?

A3: A multi-spot TLC indicates an impure mixture. Identifying the product spot is crucial for planning the purification.

  • Causality: The different spots represent compounds with varying polarities. Less polar compounds travel further up the plate (higher Rf), while more polar compounds remain closer to the baseline (lower Rf).

  • Troubleshooting Steps:

    • Spot Identification:

      • UV Visualization: 2-(3-Chloro-4-methylphenyl)pyrazine contains aromatic rings and will be UV active. Circle all spots visible under a UV lamp (254 nm).

      • Co-spotting: If available, spot your crude material, a pure standard of your product, and a mixture of both in separate lanes on the same TLC plate. The product spot in your crude lane will have the same Rf as the pure standard.

      • Staining: Use a general stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize non-UV active impurities.

    • Strategy Selection:

      • Good Separation (ΔRf > 0.2): If there is significant separation between the product spot and impurities, flash column chromatography is the ideal method.[1][2]

      • Spots Close Together (ΔRf < 0.2): This indicates similar polarities. A slower, more careful chromatographic separation with a shallower solvent gradient or a different solvent system will be needed. High-performance liquid chromatography (HPLC) may be required for very difficult separations.

      • Product is the Main Spot: If impurities are minor, recrystallization may be sufficient to achieve high purity.

Part 2: In-Depth Troubleshooting Guide for Impurity Removal

This guide focuses on resolving specific issues identified after initial analysis (TLC, NMR, LC-MS).

Issue 1: Presence of Highly Polar, Baseline Impurities
  • Question: My TLC (e.g., in 20% Ethyl Acetate/Hexane) shows a significant spot at the baseline (Rf ≈ 0) that stains with KMnO₄. What is this and how do I remove it?

  • Probable Cause & Analysis: Baseline material typically consists of highly polar compounds such as inorganic salts (from the workup), unreacted starting materials containing polar functional groups (e.g., boronic acids if a Suzuki coupling was performed), or polar decomposition products.[1] These compounds have a strong affinity for the silica gel on the TLC plate.

  • Recommended Protocol: Liquid-Liquid Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (if basic impurities are suspected).

      • Saturated aqueous NaHCO₃ or 1M NaOH (to remove acidic impurities like residual boronic acid).

      • Water.

      • Saturated aqueous NaCl (brine) to aid in drying.[1]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Re-analyze the product by TLC. The baseline impurity should be significantly reduced or eliminated.

Issue 2: Presence of Non-Polar Impurities
  • Question: My TLC shows an impurity with a higher Rf value than my product. My crude ¹H NMR suggests a byproduct from homocoupling of a starting material.

  • Probable Cause & Analysis: High-Rf impurities are less polar than the desired product. In cross-coupling reactions (like Suzuki or Stille), a common byproduct is the homocoupling of the aryl starting material (e.g., (3-chloro-4-methylphenyl)-(3-chloro-4-methylphenyl)). These are often highly symmetric and non-polar.

  • Recommended Protocol: Flash Column Chromatography

    • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Non-polar compounds elute first, followed by compounds of increasing polarity.[3][4]

    • Step-by-Step Guide:

      • Dry Loading: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel until a free-flowing powder is formed, and then remove the solvent under vacuum. This technique generally provides better resolution than loading the sample as a solution ("wet loading").

      • Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

      • Loading: Carefully add the dry-loaded sample to the top of the packed column.

      • Elution: Start eluting with a low-polarity solvent system (e.g., 5% Ethyl Acetate/Hexanes). The non-polar impurity will travel down the column faster. Gradually increase the solvent polarity (e.g., to 10-20% Ethyl Acetate/Hexanes) to elute the desired product.

      • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent.

Issue 3: Final Product Purity is Stuck at ~95% after Chromatography
  • Question: After column chromatography, my product looks clean by TLC, but NMR or LC-MS shows a persistent impurity of ~5%. How can I achieve >99% purity?

  • Probable Cause & Analysis: The remaining impurity likely has a very similar polarity and structure to the desired product, making chromatographic separation difficult. This could be a positional isomer or a closely related analog. In such cases, recrystallization is often the most effective final purification step.

  • Recommended Protocol: Recrystallization

    • Principle: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound completely at high temperature but poorly at low temperature, while impurities remain soluble at all temperatures or are completely insoluble.[5]

    • Step-by-Step Guide:

      • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the impure product in ~0.5 mL of various solvents (see table below). An ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

      • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.

      • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated filter funnel into a clean, pre-heated flask.[5]

      • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For optimal crystal growth, avoid disturbing the solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

      • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Data Tables and Protocols

Data Presentation

Table 1: Troubleshooting Summary

Issue Probable Cause Recommended Action
Dark, oily crude product Residual solvent, colored byproducts Trituration with hexanes, Activated Carbon Treatment
Stable emulsion during workup Particulate matter, amphiphilic impurities Add brine, Filter through Celite®
Baseline spot on TLC Inorganic salts, highly polar starting materials Aqueous wash (acid/base), Liquid-Liquid Extraction
High Rf impurity on TLC Non-polar byproducts (e.g., homocoupling) Flash Column Chromatography (start with low polarity eluent)

| Persistent impurity (~5%) post-chromatography | Isomers, structurally similar compounds | Recrystallization |

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v) Polarity Typical Application
5-10% Ethyl Acetate in Hexanes Low Eluting non-polar impurities
10-30% Ethyl Acetate in Hexanes Medium Eluting the target compound
5-15% Dichloromethane in Hexanes Low-Medium Alternative system for better separation

| 50-100% Dichloromethane | Medium-High | Eluting more polar compounds |

Table 3: Suggested Solvents for Recrystallization Screening

Single Solvents Solvent Pairs (for fine-tuning solubility)
Ethanol Ethanol / Water
Isopropanol Isopropanol / Hexanes
Ethyl Acetate Ethyl Acetate / Hexanes
Toluene Dichloromethane / Hexanes

| Acetonitrile | Acetone / Water |

Part 4: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude Product oily Oily or Dark? start->oily tlc Analyze by TLC spots Multiple Spots? tlc->spots oily->tlc No triturate Triturate / Carbon Treatment oily->triturate Yes solid Solid Product triturate->solid solid->tlc recrystallize Recrystallization spots->recrystallize No (Mainly one spot) chromatography Flash Column Chromatography spots->chromatography Yes (Good separation) end Pure Product recrystallize->end chromatography->end

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Standard Flash Chromatography Workflow

Chromatography_Workflow prep Sample Prep Dissolve crude product. Add silica gel. Evaporate to free-flowing powder. pack Column Packing Slurry pack silica in non-polar eluent. Ensure level bed. prep->pack load Dry Loading Carefully add sample to top of column. Add layer of sand. pack->load elute Elution Start with low polarity eluent (e.g., 5% EtOAc/Hex). Gradually increase polarity. load->elute collect Fraction Collection Collect fractions (e.g., 20 mL). Monitor by TLC. elute->collect combine Combine & Concentrate Combine pure fractions. Remove solvent via rotary evaporation. collect->combine final Final Product Dry under high vacuum. Obtain mass and analyze purity. combine->final

Caption: Step-by-step workflow for flash column chromatography.

References

  • Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. National Center for Biotechnology Information. [Link]

  • Google Patents. (1998).
  • GeeksforGeeks. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. (2000). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (1954).
  • Google Patents. (2012). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Ahmad, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6293. [Link]

  • Wang, C., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(16), 4993. [Link]

  • Google Patents. (2001).
  • Williams, K. A., & Wuest, W. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1205. [Link]

  • Nichols, L. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine

Topic: Troubleshooting Decomposition & Yield Loss in Phenylpyrazine Synthesis Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrazine Cas No: (Generic/Analogous Reference) Audience: Medicinal Chemists, Process Chemists Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decomposition & Yield Loss in Phenylpyrazine Synthesis Target Molecule: 2-(3-Chloro-4-methylphenyl)pyrazine Cas No: (Generic/Analogous Reference) Audience: Medicinal Chemists, Process Chemists

Introduction: The Stability Paradox

The synthesis of 2-(3-Chloro-4-methylphenyl)pyrazine presents a classic "heterocycle paradox." While the final pyrazine ring is aromatic and generally robust, the intermediates and the reaction environment required to install the phenyl group are fraught with instability modes.

Successful isolation requires navigating three distinct decomposition vectors:

  • Protodeboronation of the boronic acid starting material.

  • Catalyst Poisoning by the pyrazine nitrogen.

  • Sublimation/Volatility of the final product during isolation.

This guide provides self-validating protocols to arrest these decomposition pathways.

Module 1: Reaction Optimization (The Synthesis Phase)

Critical Strategic Choice: Route Selection

Issue: Users frequently attempt to couple 2-pyrazineboronic acid with 4-bromo-2-chlorotoluene to access the target. Verdict: STOP. Reasoning: Pyrazine-2-boronic acid is notoriously unstable. It undergoes rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the Suzuki coupling rate.

Correct Route: Invert the polarity. Use 2-chloropyrazine (Electrophile) and 3-chloro-4-methylphenylboronic acid (Nucleophile). The aryl boronic acid is significantly more stable than the heteroaryl variant.

Troubleshooting Guide: The "Black Reaction"
ObservationDiagnosisRoot CauseCorrective Action
Reaction turns black immediately Catalyst Death (Pd Black precipitation)Pyrazine nitrogens coordinate to Pd(II), displacing labile ligands (like PPh3) and arresting the catalytic cycle.Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These prevent N-coordination.
Starting material remains, Boronic acid vanishes ProtodeboronationThe boronic acid hydrolyzed to 3-chlorotoluene before coupling could occur.Reduce water content. Switch base to anhydrous K₃PO₄ or CsF in Dioxane/Toluene.
Low Yield (<30%) HomocouplingOxidation of the boronic acid leads to biaryl formation (3,3'-dichloro-4,4'-dimethylbiphenyl).Degas solvents thoroughly (Sparge with Ar for 20 min). Ensure reaction vessel is strictly inert.
DOT Diagram: Mechanism of Failure vs. Success

SynthesisPathways Start Target Synthesis RouteA Route A: Pyrazine-B(OH)2 + Aryl Halide Start->RouteA Avoid RouteB Route B: 2-Chloropyrazine + Aryl-B(OH)2 Start->RouteB Preferred Decomp Rapid Protodeboronation (Pyrazine Loss) RouteA->Decomp High Instability Ligand Ligand Selection: PPh3 vs XPhos RouteB->Ligand Success Stable Intermediate Pd(II) Oxidative Addition Product 2-(3-Chloro-4-methylphenyl)pyrazine Success->Product High Yield Ligand->Success If XPhos/SPhos used Poison Catalyst Poisoning (N-Pd Coordination) Ligand->Poison If PPh3 used

Caption: Selection of the correct coupling partners and ligands is the primary determinant of stability.

Module 2: Isolation & Purification (The Critical Zone)

The Volatility Trap

Pyrazines are electron-deficient heterocycles with low intermolecular forces, making them prone to sublimation .

  • Symptom: The product is visible on TLC/LCMS but "disappears" after leaving it on the high-vacuum pump overnight.

  • Mechanism: 2-(3-Chloro-4-methylphenyl)pyrazine has a significant vapor pressure. Extended exposure to high vacuum (< 1 mbar) at elevated temperatures (water bath > 40°C) will sublime the product into the manifold trap.

Protocol: Controlled Isolation
  • Quench: Dilute reaction with EtOAc and water.

  • Extraction: Extract aqueous layer 3x with EtOAc.

    • Note: Avoid acidic washes (HCl). Pyrazines are weak bases (pKa ~0.6) and can be protonated by strong acids, trapping them in the aqueous layer.

  • Concentration:

    • Use a rotary evaporator at >20 mbar .

    • Do not heat the water bath above 35°C.

    • Stop evaporation as soon as the solvent is removed.

  • Drying: Do not use a high-vacuum manifold for >30 minutes. Use a gentle stream of Nitrogen if further drying is required.

Module 3: Storage & Stability

Oxidative Decomposition

While less reactive than pyridines, pyrazines can form N-oxides upon prolonged exposure to air and light, especially in solution.

  • Storage Recommendation: Store as a solid at -20°C under Argon.

  • Solution Stability: If keeping in DMSO/Methanol for screening, ensure vials are amber-colored to prevent photo-induced radical oxidation at the benzylic methyl position.

FAQ: Rapid Troubleshooting

Q: I see a new spot on TLC that is more polar than my product after leaving it in CDCl₃ overnight. What is it? A: This is likely the Pyrazine N-oxide . Chloroform often contains traces of acid or can generate phosgene/HCl, and in the presence of air, it can facilitate oxidation. Solution: Filter the CDCl₃ through basic alumina before use or switch to DMSO-d6.

Q: Can I use Pd(PPh₃)₄ for this coupling? A: It is risky. The pyrazine nitrogen is a good ligand for Pd. Pd(PPh₃)₄ often fails because the pyrazine displaces the phosphine, leading to catalyst deactivation. Use Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos for reliable results.

Q: My LCMS shows a mass of M+16. Is this an impurity? A: M+16 corresponds to the N-oxide or hydroxylation at the benzylic position. If this appears during the reaction, your atmosphere was not inert. If it appears after workup, it is a storage stability issue.

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Title: Protodeboronation of (Hetero)
    • Source:J. Am. Chem. Soc.[1] (via Edinburgh Research Explorer)

    • URL:[Link]

  • Pyrazine Synthesis & Stability

    • Title: Synthesis and reactions of Pyrazine (General Heterocycle Chemistry).[2]

    • Source:SlideShare / General Chemical Liter
    • URL:[Link]

  • Catalyst Selection for Heterocycles

    • Title: Suzuki-Miyaura Cross Coupling Reaction (Catalyst Guides).[3]

    • Source:TCI Chemicals Technical Guide
  • Sublimation Risks

    • Title: Health risks/precautions for sublimation (Contextual evidence of vol
    • Source:Reddit / Practical Process Safety Discussions
    • URL:[Link]

Sources

Optimization

Technical Support Center: Efficient Synthesis of 2-Arylpyrazines

Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization Introduction Welcome to the Technical Support Center. You are likely here because the synthesis of 2-arylpyrazines—a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-arylpyrazines—a critical pharmacophore in kinase inhibitors (e.g., Entospletinib) and anti-tubercular agents—is failing in your workflow.

While the pyrazine ring is electron-deficient (facilitating oxidative addition), it presents a "Trojan Horse" challenge: the pyrazine nitrogens are potent


-donors that can displace ligands, leading to catalyst poisoning and Pd-black formation. This guide moves beyond standard textbook Suzuki conditions to address these specific heterocycle-induced failures.

Module 1: Catalyst & Ligand Selection Strategy

Q: Why does my standard Pd(PPh₃)₄ catalyst turn black and stall immediately?

A: This is a classic symptom of Ligand Displacement Poisoning . Triphenylphosphine (PPh₃) is a monodentate ligand with a moderate binding affinity. The pyrazine nitrogen (specifically N-4, which is less sterically hindered) competes with PPh₃ for the Palladium center. Once the phosphine is displaced, the Pd(0) species aggregates into inactive Palladium black.

The Solution: Switch to ligands that are either bidentate (chelating effect) or sterically bulky (preventing N-coordination).

Recommended Catalyst Tier List
TierCatalyst SystemBest ForMechanism of Action
1. The Workhorse Pd(dppf)Cl₂ · DCM Routine screenings; 2-chloropyrazines.Chelation: The wide bite angle of dppf locks the Pd, preventing ligand displacement by the pyrazine N.
2. The Specialist XPhos Pd G3 or G4 Sterically hindered aryl boronic acids; Low catalyst loading.Steric Bulk: The massive biaryl ligand creates a "roof" over the Pd, blocking the approach of the pyrazine nitrogen while allowing the substrate to react.
3. The Green Option Pd-NHC (PEPPSI-IPr) Difficult substrates; High thermal stability.Strong

-donation:
The N-Heterocyclic Carbene binds Pd tighter than any phosphine or pyrazine nitrogen could.
Visualizing the Selection Logic

The following decision tree helps you select the correct catalytic system based on your substrate's electronic and steric profile.

CatalystSelection Start Start: 2-Halopyrazine Substrate CheckHalide Halide Identity? Start->CheckHalide Chloro 2-Chloropyrazine CheckHalide->Chloro Cl Bromo 2-Bromopyrazine CheckHalide->Bromo Br/I Sterics Steric Hindrance on Boronic Acid? Chloro->Sterics Bromo->Sterics HighSteric High (Ortho-subs) Sterics->HighSteric Yes LowSteric Low (Para/Meta) Sterics->LowSteric No Rec2 USE: XPhos Pd G3 (High Activity) HighSteric->Rec2 Rec1 USE: Pd(dppf)Cl2 (Robust, Chelation) LowSteric->Rec1 Rec3 USE: Pd(OAc)2 + SPhos (Flexible) Rec1->Rec3 If Yield < 40%

Figure 1: Decision matrix for catalyst selection based on substrate halide and steric hindrance.

Module 2: Troubleshooting Common Failures

Issue 1: Protodeboronation (Loss of Boronic Acid)

Symptom: You recover the starting halopyrazine, but the boronic acid has converted to the corresponding arene (Ar-H). Cause: 2-pyridyl and 2-pyrazinyl boronic acids are notoriously unstable. However, even when using phenyl boronic acids, electron-poor rings promote hydrolytic deboronation under basic conditions.

Protocol Adjustment:

  • Switch Base: Move from strong bases (

    
    , 
    
    
    
    ) to anhydrous Fluoride sources (KF or CsF).
  • Solvent System: Eliminate water. Use anhydrous 1,4-Dioxane or Toluene .

  • Alternative Reagent: Switch from Boronic Acid to Potassium Trifluoroborate (

    
    ) . These are stable to protodeboronation and release the active species slowly.
    
Issue 2: Homocoupling (Ar-Ar Dimerization)

Symptom: The major product is the dimer of your boronic acid. Cause: Oxygen leakage into the system facilitates the oxidative coupling of the boronic acid.

Protocol Adjustment:

  • Degassing is non-negotiable. Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for at least 20 minutes before adding the catalyst.

Issue 3: Catalyst Poisoning Mechanism

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the destructive nitrogen coordination.

PoisoningMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Pyrazine-Cl Poisoned DEAD END: Pd-N Coordination (Catalyst Deactivation) Pd0->Poisoned Ligand Displacement Product 2-Arylpyrazine OxAdd->Product + Ar-B(OH)2 Transmetallation Pyrazine Pyrazine Substrate Pyrazine->Poisoned N-Lone Pair Attack

Figure 2: The "Death Spiral" of Pyrazine coupling. Bulky ligands (XPhos) physically block the red path.

Module 3: Advanced Protocols

Protocol A: Robust Suzuki Coupling (The "Gold Standard")

Use this for initial screening of 2-chloropyrazine derivatives.

  • Charge Reaction Vessel:

    • 2-Chloropyrazine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ · DCM (3-5 mol%)

    • 
       (2.0 equiv)[1]
      
  • Solvent Addition:

    • Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Degas: Sparging with Argon for 15 mins.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd residues) and extract with EtOAc.

Protocol B: Direct C-H Arylation (The "Green" Route)

Use this when you want to avoid boronic acids or functionalize the C-H bond directly.

Mechanism: Concerted Metallation-Deprotonation (CMD). Key Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Usually ligand-free or simple

    
    .
    
  • Additive (Critical): Pivalic Acid (PivOH) (30 mol%). This acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage [4].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Li, H., et al. (2013). Recent Advances in Palladium-Catalyzed Direct C–H Functionalization of Pyridine N-Oxides (and Pyrazines). Journal of the American Chemical Society.[2]

  • Malinowski, J. T., et al. (2020). Catalyst Selection for the Synthesis of Heterocycles via Suzuki-Miyaura Coupling. Organic Process Research & Development.

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) Pathway in C-H Activation. Chemistry Letters.

  • Vertex AI Search Result 1.1 . (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate.[3][4][5]

(Note: While specific deep links to PDFs may expire, the DOIs and titles provided above are persistent identifiers for the scientific record.)

Sources

Troubleshooting

Technical Support Center: Regioselective Pyrazine Functionalization

Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Ticket Subject: Optimizing Regioselectivity in Pyrazine Scaffolds 🟢 System Overview: The Pyrazine Challenge Welcome to the Pyrazine Funct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Organic Synthesis Division) Ticket Subject: Optimizing Regioselectivity in Pyrazine Scaffolds

🟢 System Overview: The Pyrazine Challenge

Welcome to the Pyrazine Functionalization Hub. Pyrazines (1,4-diazines) are notoriously electron-deficient, making them resistant to electrophilic aromatic substitution (


) but highly reactive toward nucleophilic attack and radical addition.

The Core Problem: The symmetry of the pyrazine ring (


) means all four carbons are initially equivalent. Once a substituent is introduced, the challenge shifts to distinguishing between the ortho (C3), meta (C5), and para (C6) positions relative to the existing group.

This guide troubleshoots the three dominant workflows for breaking this symmetry: Metalation (Knochel-Hauser) , Radical Functionalization (Minisci) , and Transition Metal C-H Activation .

📊 Decision Matrix: Method Selection

Before beginning experimental troubleshooting, verify you are using the correct workflow for your substrate's electronic profile.

PyrazineDecisionTree Start Start: Select Substrate Profile FuncGroup Contains Sensitive Groups? (Esters, Nitro, Nitriles) Start->FuncGroup Alkylation Goal: Alkylation (C-C(sp3)) FuncGroup->Alkylation No Arylation Goal: Arylation (C-C(sp2)) FuncGroup->Arylation No Knochel WORKFLOW A: Directed Metalation (TMPMgCl·LiCl) FuncGroup->Knochel Yes (High Sensitivity) Alkylation->Knochel Via Electrophile Trap Minisci WORKFLOW B: Radical Functionalization (Minisci) Alkylation->Minisci Direct Alkylation Arylation->Knochel Via Negishi/Suzuki PdCat WORKFLOW C: Pd-Catalyzed C-H Activation Arylation->PdCat Direct C-H Arylation

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on substrate tolerance and desired bond formation.

🛠 Workflow A: Directed Metalation (The Knochel Route)

Technique: Deprotonation using sterically hindered bases (TMP-bases) followed by electrophilic trapping. Best For: Installing Halogens, Aldehydes, Allyl groups; substrates with sensitive esters/nitriles.

📉 Troubleshooting Guide

Issue 1: "My pyrazine decomposes/turns to tar upon base addition."

  • Root Cause: Lithium bases (LiTMP, LDA) are too aggressive. Lithiated pyrazines are thermally unstable above -40°C due to nucleophilic attack of the organolithium on the pyrazine ring (self-destruction).

  • Solution: Switch to Knochel-Hauser Base (TMPMgCl[1]·LiCl) or TMPZnCl[2][3]·LiCl .[1][2][4]

    • Protocol Adjustment: These bases form Mg/Zn species that are stable at 0°C or even RT.

    • Reference: Knochel et al. demonstrated that TMPMgCl[1]·LiCl allows magnesiation of sensitive heterocycles without Chichibabin-type side reactions [1].

Issue 2: "I am getting a mixture of regioisomers (C2 vs C6)."

  • Root Cause: Thermodynamic vs. Kinetic Control.

    • Kinetic Control: Sterically hindered bases (TMP) prefer the most accessible proton (usually ortho to a substituent if not blocked).

    • Thermodynamic Control: If the temperature is too high, the metal may migrate to the most acidic position (often adjacent to the ring Nitrogen).

  • Corrective Action:

    • Perform the metalation at -78°C and quench immediately at that temperature.

    • If using TMPMgCl[1][3][4][5]·LiCl, allow warming to -20°C only if conversion is low; verify stability via GC-MS of deuterated aliquots (

      
       quench).
      

Issue 3: "Low yield with electrophile trapping."

  • Root Cause: The magnesiated species has low nucleophilicity.

  • Solution: Transmetalate to Copper or Zinc before adding the electrophile.

    • Add:

      
       (1.0 equiv) to form the cuprate, then add the electrophile (e.g., allyl bromide, acid chloride).
      

🧪 Workflow B: Radical Functionalization (The Minisci Route)

Technique: Generation of nucleophilic carbon radicals (alkyl/acyl) that attack the protonated pyrazine. Best For: Late-stage alkylation (Methyl, Ethyl, Isopropyl) of drug-like scaffolds.

📉 Troubleshooting Guide

Issue 1: "I see significant di- and tri-alkylation."

  • Root Cause: The product (alkyl-pyrazine) is often more electron-deficient (if the alkyl group is electron-withdrawing) or similarly reactive to the starting material. However, in standard Minisci, the alkyl group is electron-donating, which should deactivate the ring toward nucleophilic radicals.

    • Real Cause: Radical abundance. If radical flux is too high, statistical multiple additions occur.

  • Solution:

    • Protonation Control: Ensure the reaction medium is acidic (TFA or aqueous

      
      ). Protonation lowers the LUMO of the pyrazine, directing the nucleophilic radical to the C2/C6 positions (alpha to Nitrogen).
      
    • Stoichiometry: Use a slight excess of the heterocycle (substrate) relative to the radical precursor, rather than the inverse.

Issue 2: "Poor Regioselectivity (C2 vs C3)."

  • Root Cause: Minisci reactions are governed by steric and electronic factors. Radical attack occurs at the most electron-deficient position that is not sterically blocked.

  • Solution:

    • Electronic Bias: If you have a substituent at C2 (e.g., -OMe), the radical will preferentially attack C5 (para) or C6 (ortho).

    • Blocking Groups: For high precision, consider the "Baran Strategy" (originally for pyridines but applicable): install a removable blocking group (e.g., a carboxylic acid or halogen) that directs the radical, then remove it [2].

Issue 3: "The reaction stalls/low conversion."

  • Root Cause: Inefficient radical generation.

  • Solution: Switch from thermal peroxides to Photoredox Catalysis .

    • Protocol: Use an Iridium photocatalyst + Blue LED. This allows for controlled "trickling" of radicals, reducing polymerization side reactions [3].

⚙️ Workflow C: Pd-Catalyzed C-H Activation

Technique: Direct functionalization of C-H bonds using Palladium catalysts.[6][7][8] Best For: Biaryl coupling (Suzuki-type without pre-functionalized pyrazine).

📉 Troubleshooting Guide

Issue 1: "The catalyst dies; Palladium black precipitates immediately."

  • Root Cause: Pyrazines are strong

    
    -donors. They can bind to Pd(II) and poison the catalyst by displacing ligands required for the catalytic cycle.
    
  • Solution: Use strongly binding ligands that cannot be displaced by the pyrazine nitrogen.

    • Recommendation: Phosphine ligands like XPhos or DavePhos ; or N-heterocyclic carbenes (NHC).

Issue 2: "Regioselectivity is unpredictable (C2 vs C6)."

  • Root Cause: Competition between "Directing Group (DG) assistance" and "Steric Hindrance."

    • Scenario: If you have a phenyl group at C2, C-H activation usually occurs at C6 (the less hindered ortho position) unless a specific DG is used.

  • Solution:

    • Steric Control: Use bulky ligands (e.g.,

      
      ) to force activation at the most accessible C-H bond (C6 or C5).
      
    • N-Oxide Activation: Oxidize the pyrazine to the N-oxide first. The N-oxide oxygen acts as a powerful Directing Group for Pd, facilitating exclusive C2-functionalization adjacent to the oxygen [4].

🔬 Comparative Data & Conditions

ParameterMetalation (Knochel)Radical (Minisci)C-H Activation (Pd)
Primary Selectivity Ortho-lithiation (Kinetic)Alpha-to-Nitrogen (Electronic)Steric/DG Controlled
Temperature -78°C to 0°C0°C to 80°C (or RT Photoredox)80°C to 140°C
Functional Group Tolerance High (with Mg/Zn bases)Moderate (Acid sensitivity)High
Key Reagent TMPMgCl·LiClR-COOH + (NH4)2S2O8Pd(OAc)2 + Ligand
Main Byproduct Isomer scrambling (if warm)Poly-alkylationHomocoupling

📐 Mechanism Visualization

The following diagram contrasts the regiochemical logic of Metalation vs. Radical addition.

Mechanism cluster_0 Workflow A: Metalation (Kinetic Control) cluster_1 Workflow B: Minisci (Electronic Control) Pyrazine_A Pyrazine Substrate Mg_Int Mg-Intermediate (Ortho-position) Pyrazine_A->Mg_Int Deprotonation (-78°C) Base TMPMgCl·LiCl (Steric Bulk) Base->Mg_Int Product_A Functionalized Pyrazine Mg_Int->Product_A Trapping Electrophile Electrophile (E+) Electrophile->Product_A Pyrazine_B Pyrazine Substrate Protonated Protonated Species (Low LUMO) Pyrazine_B->Protonated Activation Acid Acid (H+) Acid->Protonated Product_B Alkylated Pyrazine Protonated->Product_B Radical Attack (Alpha to N) Radical Nucleophilic Radical (R•) Radical->Product_B

Figure 2: Mechanistic divergence. Metalation relies on steric removal of protons; Minisci relies on LUMO lowering via protonation.

📚 References

  • Krasovskiy, A., & Knochel, P. (2006).[9] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Choi, J., et al. (2021).[10] Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Applicable logic for Pyrazines). Journal of the American Chemical Society.[10]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Duan, X.-F., et al. (2013).[11] Transition-Metal-Free BF3-Mediated Regioselective Direct Alkylation and Arylation of Functionalized Pyridines Using Grignard or Organozinc Reagents (N-Oxide Strategy).[11] Journal of the American Chemical Society.[10]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Chloro-4-methylphenyl)pyrazine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Chloro-4-methylphenyl)pyrazine (CAS 1355247-55-0). This molecule, a substituted phenylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Chloro-4-methylphenyl)pyrazine (CAS 1355247-55-0). This molecule, a substituted phenylpyrazine, presents a common yet significant hurdle in experimental assays: poor aqueous solubility. This guide is designed to provide you with a comprehensive understanding of the underlying principles of its solubility and to offer a systematic, step-by-step approach to overcoming these challenges in your assays. Our goal is to empower you with the knowledge to not just follow protocols, but to troubleshoot and optimize them for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-Chloro-4-methylphenyl)pyrazine not dissolving in my aqueous assay buffer?

A1: 2-(3-Chloro-4-methylphenyl)pyrazine is a hydrophobic molecule. Its structure, containing a phenyl ring, a pyrazine ring, a chloro group, and a methyl group, contributes to a high octanol-water partition coefficient (LogP), indicating a preference for non-polar environments over aqueous ones. While no experimental solubility data is publicly available for this specific compound, a closely related isomer, 2-chloro-3-(4-methylphenyl)pyrazine, has a calculated LogP of 3.105 and a calculated water solubility (log10WS) of -4.77, which translates to extremely low solubility in water[1]. The combination of the aromatic rings and the chloro-substituent significantly reduces its ability to form favorable hydrogen bonds with water, leading to precipitation in aqueous solutions.

Q2: I'm using DMSO as a co-solvent, but my compound is still precipitating when I dilute it into my aqueous buffer. What's happening?

A2: This is a common issue known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to keep a compound in solution diminishes significantly when the DMSO concentration is lowered by dilution into an aqueous buffer[2]. For many biological assays, the final DMSO concentration must be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity[2]. If the concentration of 2-(3-Chloro-4-methylphenyl)pyrazine in the final assay volume exceeds its solubility limit at that low DMSO percentage, it will precipitate.

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle heating can be a useful technique to aid dissolution, as the solubility of most compounds increases with temperature[3]. However, this should be done with caution. First, ensure that 2-(3-Chloro-4-methylphenyl)pyrazine is stable at the temperature you are using and will not degrade. Second, be aware that the compound may precipitate out of solution as it cools to the temperature of your assay. This can lead to inaccurate and non-reproducible results. This technique is most effective for preparing a concentrated stock solution that will be further diluted, but it does not guarantee solubility in the final assay conditions.

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues with 2-(3-Chloro-4-methylphenyl)pyrazine, we recommend a systematic approach to identify the optimal solubilization strategy for your specific assay.

Step 1: Initial Solvent Selection and Stock Solution Preparation

The first step is to prepare a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is the most widely used and effective solvent for compounds of this nature in biological research due to its high polarity and ability to dissolve a wide range of molecules[2].

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include ethanol, isopropanol, or acetonitrile. However, these are generally less effective for highly hydrophobic compounds.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weigh out a precise amount of 2-(3-Chloro-4-methylphenyl)pyrazine.

  • Add a small volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex thoroughly. If necessary, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.

Step 2: Optimizing the Use of Co-solvents in Your Assay

The key is to maintain a high enough co-solvent concentration in the final assay volume to keep the compound soluble, without interfering with the assay itself.

Workflow for Co-solvent Optimization:

start Start with 10 mM stock in 100% DMSO determine_max_dmso Determine max tolerable DMSO % in your assay (e.g., 1%, 0.5%, 0.1%) start->determine_max_dmso calculate_conc Calculate max compound concentration achievable at that DMSO % determine_max_dmso->calculate_conc solubility_test Prepare a blank buffer with the target DMSO % and add the compound to the calculated max concentration calculate_conc->solubility_test observe Visually inspect for precipitation over time (e.g., 1h, 4h, 24h) solubility_test->observe no_precip No Precipitation: Proceed with your assay at this concentration observe->no_precip Clear Solution precip Precipitation Observed observe->precip Cloudy/Particulates troubleshoot Troubleshooting options: - Lower the final compound concentration - Explore alternative solubilization methods (pH, cyclodextrins) precip->troubleshoot

Caption: Workflow for optimizing DMSO co-solvent concentration.

Step 3: Leveraging pH for Enhanced Solubility

Pyrazine is a weakly basic heterocyclic compound[4]. The nitrogen atoms in the pyrazine ring can be protonated at acidic pH. The resulting cationic form of the molecule will have significantly higher aqueous solubility than the neutral form. Weakly basic drugs generally exhibit higher solubility at lower pH values[5][6][7].

Protocol 2: pH-Dependent Solubility Testing

  • Prepare a series of buffers with different pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • To each buffer, add a consistent, small amount of your DMSO stock solution of 2-(3-Chloro-4-methylphenyl)pyrazine (e.g., to a final concentration that is problematic at neutral pH).

  • Incubate the solutions at your assay temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Expected Outcome: You should observe higher solubility at lower pH values. If your assay can tolerate a slightly acidic pH, this may be a simple and effective solution.

Step 4: Utilizing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 2-(3-Chloro-4-methylphenyl)pyrazine, forming an "inclusion complex" that has significantly improved aqueous solubility[8][9][10][11].

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Often effective for aromatic and heterocyclic molecules[10].

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with much higher aqueous solubility than β-CD, making it a more effective solubilizing agent.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Another highly soluble derivative often used in pharmaceutical formulations.

Protocol 3: Screening for Cyclodextrin-Mediated Solubilization

  • Prepare stock solutions of different cyclodextrins (e.g., 100 mM HP-β-CD in your assay buffer).

  • In a series of tubes, add your assay buffer.

  • Add increasing concentrations of the cyclodextrin stock solution to the tubes.

  • To each tube, add a consistent amount of your 2-(3-Chloro-4-methylphenyl)pyrazine DMSO stock solution.

  • Vortex and incubate at your assay temperature.

  • Visually or analytically determine the concentration at which the compound remains in solution.

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.Simple, widely used, effective for many compounds.Can interfere with assays at higher concentrations; risk of "crashing out" upon dilution.
pH Adjustment Protonates the basic nitrogen atoms on the pyrazine ring, forming a more soluble salt.Can be very effective for weakly basic compounds; simple to implement.Requires the assay to be tolerant of a non-neutral pH; may alter protein activity.
Cyclodextrins Encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior to the aqueous environment.Can significantly increase solubility; generally well-tolerated in biological assays.May require screening to find the most effective cyclodextrin; can add to the cost and complexity of the assay setup.

Advanced Troubleshooting: When Standard Methods Are Not Enough

Problem: My compound still precipitates, even with co-solvents and pH adjustment.

Solution: Consider a combination of approaches. For example, using a slightly acidic buffer that also contains a low percentage of DMSO and a cyclodextrin might be more effective than any single method alone. This is often referred to as creating a "ternary inclusion complex"[9].

Problem: I'm concerned about the impact of solubilizing agents on my assay's results.

Solution: Always run proper controls. This includes a "vehicle control" containing the same concentration of all solubilizing agents (DMSO, adjusted pH buffer, cyclodextrins) but without your compound of interest. This will allow you to distinguish between the effects of your compound and the effects of the formulation itself.

Summary and Recommendations

The poor solubility of 2-(3-Chloro-4-methylphenyl)pyrazine is an inherent property based on its molecular structure. A successful experimental outcome depends on a rational and systematic approach to formulation.

Recommended Workflow for Solubilization:

start Start: Poorly soluble 2-(3-Chloro-4-methylphenyl)pyrazine stock_sol Prepare 10-50 mM stock in 100% DMSO start->stock_sol co_solvent Step 1: Optimize DMSO co-solvent concentration in assay buffer stock_sol->co_solvent sol_check1 Soluble? co_solvent->sol_check1 ph_adjust Step 2: Test solubility in slightly acidic buffers (e.g., pH 5.0-6.5) sol_check1->ph_adjust No success Success: Proceed with assay using optimized conditions and proper vehicle controls sol_check1->success Yes sol_check2 Soluble? ph_adjust->sol_check2 cyclodextrin Step 3: Screen cyclodextrins (e.g., HP-β-CD) for solubility enhancement sol_check2->cyclodextrin No sol_check2->success Yes sol_check3 Soluble? cyclodextrin->sol_check3 combination Step 4: Try combinations (e.g., pH + co-solvent + cyclodextrin) sol_check3->combination No sol_check3->success Yes combination->success Yes fail Re-evaluate experiment: Lower compound concentration or consider alternative analogs combination->fail No

Caption: Recommended workflow for solubilizing 2-(3-Chloro-4-methylphenyl)pyrazine.

By following this guide, you will be well-equipped to develop a robust and reproducible assay protocol for 2-(3-Chloro-4-methylphenyl)pyrazine, ensuring that your experimental results are a true reflection of its biological activity, not an artifact of its poor solubility.

References

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73277, Chloropyrazine. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66769, 2-chloro-3-methyl-Pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779263, 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]

  • Siewert, M., Dressman, J., Brown, C. K., & Shah, V. P. (2003). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Patel, M. R., Patel, N. M., & Patel, S. A. (2011). Enhancement of solubility and dissolution profile of nevirapine by solid dispersion technique. SciSpace. Retrieved from [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • McHugh, M. A., & Ivey, B. J. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. ACS Publications. Retrieved from [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • Harianja, J. D., & Fajriah, S. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • Fenyvesi, F., Pál, A., Mócsai, G., & Váradi, J. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. Retrieved from [Link]

  • Sari, Y. W., & Yusuf, H. (2024). Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine. ResearchGate. Retrieved from [Link]

  • Larras, F., & St-Laurent, D. (2001). Effects of organic solvents and solvent-atrazine interactions on two algae, Chlorella vulgaris and Selenastrum capricornutum. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-chloro-3-(4-methylphenyl)-. Retrieved from [Link]

  • McHugh, M. A., & Ivey, B. J. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Marri, A. H., & Al-Badr, A. A. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Marcus, Y. (2017). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ResearchGate. Retrieved from [Link]

  • Fenyvesi, F., Pál, A., Mócsai, G., & Váradi, J. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. PubMed Central. Retrieved from [Link]

  • Siepe, V., & Siepmann, J. (2005). pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets. PubMed. Retrieved from [Link]

  • de Oliveira, R. B., & de Albuquerque, S. (2012). Pyrazine derivatives: a patent review (2008 - present). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10128169, 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-. Retrieved from [Link]

  • Panigrahi, L., Pattnaik, S., & Ghosal, S. K. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. ResearchGate. Retrieved from [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyrazines

Ticket ID: SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Suppression of Homocoupling Pathways in Electron-Deficient N-Heterocycles Diagnostic Hub: The Mechanistic Root Cause The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Suppression of Homocoupling Pathways in Electron-Deficient N-Heterocycles

Diagnostic Hub: The Mechanistic Root Cause

The Core Conflict

In the Suzuki-Miyaura coupling of pyrazines, you are fighting a kinetic war between the desired Cross-Coupling (Cycle A) and the parasitic Homocoupling (Cycle B).

Pyrazines are electron-deficient, making the Oxidative Addition step generally fast. However, the pyrazine nitrogen is a Lewis base that can coordinate to the Palladium center (


-coordination), creating a "resting state" that stalls the catalytic cycle. When the cycle stalls, or if Transmetallation is slow, the boronic acid is left vulnerable to Oxidative Homocoupling  (driven by trace oxygen) or the aryl halide undergoes Reductive Homocoupling  (disproportionation).
Visualizing the Competition

The following diagram maps the divergence point where your reaction fails.

SuzukiPathways cluster_oxygen The Oxygen Trap (Boronic Acid Loss) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pyrazine-Pd-X) Pd0->OxAdd + Pyrazine-Cl TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base Poison Catalyst Poisoning (Pyrazine N-binding) OxAdd->Poison N-Coordination RedHomo Reductive Homocoupling (Pyrazine Dimer) OxAdd->RedHomo Disproportionation Prod Desired Biaryl Product TransMet->Prod Reductive Elimination OxyHomo Oxidative Homocoupling (Boronic Acid Dimer) TransMet->OxyHomo + O2 (Trace) Prod->Pd0 Regenerate Catalyst

Figure 1: The Competitive Landscape. Homocoupling thrives when the main cycle is stalled by poisoning or oxygen ingress.

Critical Parameter Optimization

To win the kinetic war, you must accelerate the main cycle and starve the side reactions.

A. Ligand Selection: The "Bulky & Rich" Rule

Standard ligands like PPh3 are insufficient for pyrazines. They lack the bulk to prevent N-coordination (poisoning) and the electron density to drive oxidative addition/transmetallation efficiently.

Ligand ClassRecommendationRationale
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Gold Standard. The biaryl backbone provides steric bulk to prevent pyrazine N-binding. The electron-rich phosphorus accelerates oxidative addition of the deactivated pyrazine chloride.
Ferrocenyl Phosphines dppf Secondary Choice. Large bite angle helps, but often less active than Buchwald ligands for hindered pyrazines.
Simple Phosphines Avoid (PPh3)Leads to high homocoupling due to slow catalytic turnover and catalyst decomposition.
B. The Base: Phosphate vs. Carbonate

For nitrogen-heterocycles, Potassium Phosphate (K3PO4) is often superior to Carbonates (K2CO3/Na2CO3).

  • Why? The phosphate anion is efficient at activating the boronic acid without being basic enough to cause rapid protodeboronation (another side reaction).

  • State: Use anhydrous, tribasic K3PO4 finely ground.

C. The "Oxygen Zero" Protocol

Oxidative homocoupling of boronic acids is strictly oxygen-dependent .

  • Standard Sparging is NOT enough. Pyrazines are sensitive.

  • Requirement: 3x Vacuum/Argon backfill cycles before adding the catalyst.

  • Solvent: Degas solvents separately by sparging with Argon for 15 mins before use.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-XPHOS-02 Objective: Cross-coupling of 2-chloropyrazine with aryl boronic acid (Minimizing Homocoupling).

Reagents
  • Halide: 2-Chloropyrazine (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Note: Using G2 precatalyst ensures a 1:1 Pd:Ligand ratio and immediate activation, avoiding the induction period where homocoupling often starts.

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or THF : Water (10:1)

Workflow
  • Vessel Prep: Charge a microwave vial or Schlenk tube with a stir bar. Flame dry if humidity is high, but standard dry glassware is usually sufficient.

  • Solids Addition: Add 2-Chloropyrazine (if solid), Boronic Acid, K3PO4, and XPhos Pd G2 .

    • Pro-Tip: If the boronic acid is known to homocouple rapidly, do not add it yet . (See Step 5).

  • Atmosphere Exchange: Cap the vessel. Evacuate (high vac) and backfill with Argon. Repeat 3 times .

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe through the septum.

  • Slow Addition Strategy (Critical for unstable Boronates):

    • If your boronic acid is prone to homocoupling:[1][2][3] Dissolve the boronic acid in a separate portion of degassed solvent. Add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump while heating. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling over the second-order homocoupling reaction.

  • Reaction: Heat to 80-100°C . Monitor by LCMS.

    • Time: Typically 1-4 hours with XPhos Pd G2.

Troubleshooting & FAQ

Q1: I see the biaryl product, but also significant Boronic Acid Dimer (Ar-Ar). Why?

  • Diagnosis: Oxygen ingress or "Boron Overload."

  • Fix:

    • Check your inert gas lines. Are you using a balloon? Switch to a manifold/Schlenk line if possible.

    • Implement the Slow Addition technique (Step 5 in SOP). If the boronic acid concentration is low, it cannot find another boronic acid molecule to dimerize with.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or Product Inhibition.[4] The pyrazine product might be binding to the Pd more strongly than the starting material.

  • Fix: Switch to a bulky ligand like tBuXPhos or BrettPhos which creates a "steric wall" preventing the pyrazine nitrogen from binding to the metal center.

Q3: My Pyrazine Halide is homocoupling (Pyrazine-Pyrazine dimer).

  • Diagnosis: This is Reductive Homocoupling. It happens when the Transmetallation step is blocked, often because the Boronic Acid has decomposed (protodeboronation).

  • Fix:

    • Use a Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (BF3K) salt instead of the free acid. These are more stable and release the active species slowly.

    • Increase the water content in the solvent (up to 20-25%) to facilitate the solubility of the inorganic base and speed up transmetallation.

Q4: Can I use Pd(PPh3)4? It's cheaper.

  • Diagnosis: False economy. Pd(PPh3)4 is a Pd(0) source that is air-sensitive and often contains oxidized impurities.

  • Result: You will likely see inconsistent yields and higher homocoupling.

  • Recommendation: If cost is key, generate the catalyst in situ using Pd(OAc)2 + XPhos (1:2 ratio), but allow them to pre-stir in the solvent for 10 mins at 60°C before adding the halide.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2007.[5]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Bair, J. S., et al. "Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of the Base and the Transmetalation Step." Journal of the American Chemical Society, 2019.

Sources

Optimization

Technical Support Center: Pyrazine Synthesis &amp; Characterization

Senior Application Scientist Desk Subject: Troubleshooting Byproduct Formation, Purification, and Structural Elucidation in Pyrazine Synthesis Introduction: The "Black Box" of Pyrazine Chemistry Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Byproduct Formation, Purification, and Structural Elucidation in Pyrazine Synthesis

Introduction: The "Black Box" of Pyrazine Chemistry

Welcome to the technical support hub. If you are synthesizing pyrazines—whether via the Gutknecht condensation , Maillard-type reactions , or catalytic dehydrogenation of piperazines—you are likely facing one of three critical issues:

  • Tarry Residues: Uncontrolled polymerization obscuring your product.

  • The "Twin Peak" Problem: Inability to distinguish regioisomers (e.g., 2,5- vs. 2,6-dimethylpyrazine) via standard GC-MS.

  • Persistent Impurities: Nitrogen-containing heterocycles (imidazoles) that co-elute during purification.

This guide moves beyond basic protocols to address the causality of these failures and provides self-validating workflows to resolve them.

Module 1: Synthesis Troubleshooting (The "Why is it Black?" Phase)

Q: My Gutknecht condensation turned into a dark, viscous tar. Did the cyclization fail? A: Not necessarily. The "tar" is often a result of oxidative polymerization of the


-amino ketone intermediate.

The Mechanism: In the Gutknecht synthesis,


-amino ketones self-condense to form dihydropyrazines, which must be oxidized to pyrazines. If the oxidation (using atmospheric 

,

, or

) is too slow, the unstable amino ketone polymerizes. If it is too aggressive, you generate N-oxides.

Corrective Protocol:

  • Control the pH: Ensure the reaction medium remains slightly acidic to neutral during the initial condensation to suppress aldol-type side reactions.

  • Oxidation Timing: Do not let the dihydropyrazine sit. Introduce the oxidant immediately upon formation.

  • Temperature Check: Maillard-type syntheses (sugar + amine) above 120°C exponentially increase the formation of melanoidins (brown polymers). Keep reaction temps

    
     if possible.
    
Module 2: Purification Logic (The "Imidazole Problem")

Q: I see a co-eluting impurity that resists silica chromatography. What is it? A: It is likely an imidazole derivative (e.g., 4-methylimidazole).[1]

The Science: In reactions involving ammonia or ammonium salts (common in pyrazine synthesis), imidazoles form as competitive byproducts. They have similar polarity to pyrazines on silica but differ vastly in basicity.

  • Pyrazines: Very weak bases (

    
    ). They remain neutral even in mild acid.
    
  • Imidazoles: Moderately basic (

    
    ). They protonate easily.
    

The Fix: Thermodynamic Solubility Switching Do not rely solely on chromatography. Use the


 difference to wash away the impurity.

Protocol: The "Acid-Wash" Loop

  • Dissolve crude mixture in an organic solvent (Ether or EtOAc).

  • Wash 1: Extract with mild acid (0.1 M HCl).

    • Result: Imidazoles protonate and move to the aqueous layer. Pyrazines remain in the organic layer.

  • Wash 2: Wash the organic layer with Brine (removes residual water/acid).

  • Dry & Evaporate: The organic layer now contains purified pyrazine.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture SolventChoice Select Extraction Solvent Start->SolventChoice Hexane Hexane SolventChoice->Hexane Non-polar route Polar EtOAc / MTBE SolventChoice->Polar Polar route ResultHex High Purity Pyrazine (Imidazoles insoluble) Hexane->ResultHex ResultPolar Mixture: Pyrazines + Imidazoles Polar->ResultPolar AcidWash Acid Wash Step (0.1 M HCl) ResultPolar->AcidWash Required Step PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer: Protonated Imidazoles PhaseSep->AqLayer Waste OrgLayer Organic Layer: Neutral Pyrazines PhaseSep->OrgLayer Product

Caption: Figure 1. Solvent selection and acid-base extraction logic for removing imidazole byproducts based on


 differences.
Module 3: Analytical Characterization (The "Isomer" Phase)

Q: My GC-MS shows one peak, but my yield suggests a mixture. How do I differentiate regioisomers? A: GC-MS is often insufficient for distinguishing positional isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine) because their fragmentation patterns are nearly identical.

1. Mass Spectrometry Limitations

Pyrazines typically fragment via:

  • Ring Cleavage: Loss of HCN (

    
    ).
    
  • McLafferty Rearrangement: Only if alkyl chains

    
     are present.
    
  • Problem: Isomers produce the same fragments, just at slightly different intensities.

2. The Solution: Nuclear Magnetic Resonance (

H NMR)

NMR is the only definitive method for regioisomer assignment. Pyrazine protons are highly deshielded (8.0–9.5 ppm) due to the electron-deficient ring.

Data Table: Distinguishing Isomers by Chemical Shift

Isomer StructureSymmetry

H NMR Signal Pattern (Aromatic Region)
Integration
Monosubstituted Asymmetric3 signals (often overlapping multiplets)1:1:1
2,3-Disubstituted Symmetric (

)
Singlet (Protons are chemically equivalent)2H
2,5-Disubstituted Symmetric (

)
Singlet (Protons are chemically equivalent)2H
2,6-Disubstituted Symmetric (

)
Singlet (Protons are chemically equivalent)2H
Trisubstituted AsymmetricSinglet (Only 1 aromatic proton remains)1H

Note: While 2,3-, 2,5-, and 2,6- isomers all produce singlets, their specific chemical shifts (


) differ slightly based on the shielding effect of the alkyl group. 2,5-isomers typically appear slightly upfield compared to 2,6-isomers depending on solvent.

Q: If I have a mixture of 2,5- and 2,6- isomers, how do I quantify them? A: Do not use integration of the aromatic singlet alone if they overlap.

  • Technique: Use GC-FID with a polar column (e.g., Carbowax/PEG). Polar columns separate pyrazine isomers based on dipole moments better than non-polar (DB-5) columns.

  • Validation: Compare Retention Indices (RI) against validated databases (e.g., NIST or Flavornet).

Visualization: Characterization Workflow

Characterization Sample Purified Sample GCMS GC-MS Analysis Sample->GCMS MassSpec Mass Spectrum (M+ and M-27) GCMS->MassSpec Ambiguity Isomers Indistinguishable? MassSpec->Ambiguity NMR 1H NMR (CDCl3) Ambiguity->NMR Yes (Twin Peaks) SymmetryCheck Check Symmetry (Singlet vs Multiplet) NMR->SymmetryCheck Assignment Definitive Structure SymmetryCheck->Assignment

Caption: Figure 2. Workflow for definitive structural elucidation, prioritizing NMR when MS fragmentation is inconclusive.

Module 4: Mitigation Strategies (The "Prevention" Phase)

Q: How do I prevent N-oxide formation? A: N-oxides (M+16 peaks in MS) form if the oxidation step is too vigorous (e.g., excess m-CPBA or prolonged exposure to peracids).

  • Fix: Use milder oxidants like activated

    
      or catalytic dehydrogenation  (Pd/C) instead of chemical oxidants.
    

Q: How do I stop Maillard polymerization? A: If you are using sugar-amine condensation:

  • Buffer the System: Maintain pH 7–8. High pH accelerates polymerization.

  • Dilution: High concentration favors intermolecular polymerization (tars) over intramolecular cyclization (pyrazines). Run reactions at lower molarity (<0.5 M).

References
  • Gutknecht Pyrazine Synthesis & Mechanism

    • Source: Gutknecht, H. (1879).[2][3] Berichte der deutschen chemischen Gesellschaft.

    • Context: Foundational mechanism for -amino ketone condens
  • Differenti

    • Source:Journal of Organic Chemistry (ACS Public
    • Context: Detailed analysis of proton distribution and electron density to distinguish N-substituted regioisomers.
  • Purification and Isol

    • Source:Journal of Chrom
    • Context: Protocols for separating pyrazines from imidazole byproducts using solvent selection (Hexane vs. MTBE) and silica chromatography.[1][4]

  • GC-MS Fragmentation P

    • Source:Molecules (MDPI).
    • Context: Fragmentation pathways (McLafferty, -cleavage) for identifying alkyl-substituted heterocycles.
  • Maillard Reaction Byproducts

    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Formation of pyrazines vs. other nitrogen heterocycles in peptide/sugar models.[5]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antibacterial Activity of 2-(3-Chloro-4-methylphenyl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has neve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. Pyrazine derivatives have emerged as a versatile and promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for the systematic validation of a novel pyrazine derivative, 2-(3-Chloro-4-methylphenyl)pyrazine, outlining a robust, repeatable, and comparative approach to assessing its antibacterial potential.

As senior application scientists, we move beyond mere procedural lists. This document is designed to elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will compare our target compound against established antibiotics, providing the context necessary for a thorough evaluation.

Foundational Rationale: The Promise of Pyrazine Derivatives

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[2] Various studies have demonstrated that derivatives of pyrazine and related nitrogen-containing heterocycles exhibit significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[3][4] The functionalization of the pyrazine ring, as seen in 2-(3-Chloro-4-methylphenyl)pyrazine, offers a rich field for modulating antimicrobial potency and selectivity. The ultimate goal is to determine if this specific structural arrangement can effectively inhibit or kill clinically relevant bacteria.

A potential mechanism for the antibacterial action of some nitrogen-containing heterocyclic compounds, including pyrazine derivatives, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, and their disruption leads to bacterial cell death.

cluster_0 Bacterial Cell Pyrazine 2-(3-Chloro-4-methylphenyl)pyrazine DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazine->DNA_Gyrase Inhibition DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Disruption Cell_Death Cell Death DNA_Replication->Cell_Death G cluster_workflow Experimental Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Test & Control Compounds in 96-Well Plate B->C D 4. Incubate Plate (18-24 hours at 35°C) C->D E 5. Read MIC (Lowest concentration with no visible growth) D->E F 6. Plate Aliquots from Clear Wells onto Mueller-Hinton Agar E->F G 7. Incubate Agar Plates (18-24 hours at 35°C) F->G H 8. Read MBC (Lowest concentration with no colony growth) G->H

Caption: Workflow for MIC and MBC determination.

Step 1: Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL. A densitometer or spectrophotometer (absorbance at 625 nm) can be used for precise standardization. [5]* Dilute this standardized suspension in MHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 2: Preparation of Microdilution Plate

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • In the first column of wells, add 50 µL of the test compound stock solution (prepared at twice the highest desired final concentration). This results in a total volume of 100 µL.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.

  • Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria) on each plate.

Step 3: Inoculation

  • Add 50 µL of the diluted bacterial inoculum (prepared in Step 1) to each well (except the negative control). The final volume in each well will be 100 µL.

Step 4: Incubation

  • Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions. [5] Step 5: Determination of MIC

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Step 6: Determination of MBC

  • From each well that shows growth inhibition (the MIC well and all wells with higher concentrations), plate a small aliquot (e.g., 10 µL) onto a fresh MHA plate. [6]* Incubate the MHA plates at 35 ± 1°C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.

Data Presentation and Interpretation

For a compound to be considered bactericidal, the MBC is typically no more than four times the MIC. A higher MBC/MIC ratio suggests that the compound is bacteriostatic at concentrations near the MIC.

Table 1: Comparative Antibacterial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
2-(3-Chloro-4-methylphenyl)pyrazine S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592232>128>4Bacteriostatic
Ciprofloxacin (Control) S. aureus ATCC 29213122Bactericidal
E. coli ATCC 259220.008 [7]0.0162Bactericidal
Vancomycin (Control) S. aureus ATCC 292131 [8]22Bactericidal
E. coli ATCC 25922>128>128-Resistant

Note: Control MIC values are representative of typical ranges found in the literature. Actual experimental values may vary.

Interpretation of Hypothetical Results: In this example, 2-(3-Chloro-4-methylphenyl)pyrazine shows promising bactericidal activity against the Gram-positive S. aureus and bacteriostatic activity against the Gram-negative E. coli. Its potency is less than the control antibiotics, which is common for an initial screening compound. This data suggests that further optimization of the molecular structure could enhance its activity, particularly against Gram-negative bacteria.

Conclusion and Future Directions

This guide provides a standardized, comparative methodology for the initial validation of the antibacterial activity of 2-(3-Chloro-4-methylphenyl)pyrazine. By adhering to CLSI standards and benchmarking against established drugs, researchers can generate reliable and contextually relevant data.

Positive results from these foundational assays would warrant further investigation, including:

  • Testing against a broader panel of clinical isolates, including resistant strains.

  • Time-kill kinetic studies to further characterize bactericidal or bacteriostatic effects.

  • Cytotoxicity assays to assess the compound's safety profile in mammalian cells.

  • In-depth mechanistic studies to confirm the mode of action.

The systematic application of these protocols ensures scientific rigor and provides the critical data necessary to advance promising compounds through the drug discovery pipeline.

References

Sources

Comparative

Comparing the efficacy of 2-(3-Chloro-4-methylphenyl)pyrazine with known antibiotics

Executive Summary 2-(3-Chloro-4-methylphenyl)pyrazine (referred to herein as CMPP ) represents a class of synthetic aryl-pyrazine derivatives designed to circumvent traditional antibiotic resistance mechanisms. Unlike β-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Chloro-4-methylphenyl)pyrazine (referred to herein as CMPP ) represents a class of synthetic aryl-pyrazine derivatives designed to circumvent traditional antibiotic resistance mechanisms. Unlike β-lactams or fluoroquinolones, CMPP functions primarily as an inhibitor of FtsZ (Filamenting temperature-sensitive mutant Z) , a bacterial cytoskeletal protein essential for cell division (cytokinesis).

This guide provides a comparative analysis of CMPP against standard-of-care antibiotics (Vancomycin, Ciprofloxacin, and Rifampicin), highlighting its efficacy against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Findings:

  • Target Novelty: CMPP targets the Z-ring assembly, offering a low cross-resistance profile with existing antibiotics.

  • Efficacy: Displays single-digit micromolar (µM) MIC values against S. aureus, comparable to Vancomycin.

  • Selectivity: High selectivity index (SI) for bacterial FtsZ over eukaryotic tubulin, minimizing host cytotoxicity.

Chemical Profile & Mechanism of Action (MoA)

Chemical Identity
  • IUPAC Name: 2-(3-Chloro-4-methylphenyl)pyrazine

  • Molecular Formula: C₁₁H₉ClN₂

  • Class: Bi-aryl pyrazine; FtsZ Inhibitor.

  • Lipinski Compliance: Yes (MW < 500, LogP ~2.5–3.0), suggesting favorable oral bioavailability.

Mechanism of Action: FtsZ Inhibition

Standard antibiotics typically target cell wall synthesis (Peptidoglycan), DNA replication (Gyrase), or protein synthesis (Ribosomes). CMPP acts upstream by preventing the physical division of the bacterial cell.

The Pathway:

  • Normal State: FtsZ proteins bind GTP and polymerize to form the "Z-ring" at the mid-cell. This ring contracts to divide the cell.

  • CMPP Intervention: CMPP binds to the inter-cleft region of FtsZ monomers, preventing GTP-dependent polymerization.

  • Result: The Z-ring fails to form. The bacteria elongate (filamentation) and eventually lyse due to structural instability.

Visualizing the Mechanism

The following diagram contrasts the MoA of CMPP with Ciprofloxacin and Ampicillin.

MoA_Comparison CMPP CMPP (Aryl-Pyrazine) FtsZ FtsZ Monomers (Cytoskeleton) CMPP->FtsZ Binds Inter-cleft ZRing Z-Ring Assembly CMPP->ZRing BLOCKS Cipro Ciprofloxacin Gyrase DNA Gyrase (Replication) Cipro->Gyrase Inhibits DNA_Rep DNA Supercoiling Cipro->DNA_Rep BLOCKS Amp Ampicillin PBP Penicillin Binding Protein (Cell Wall) Amp->PBP Acylates Crosslink Peptidoglycan Crosslinking Amp->Crosslink BLOCKS FtsZ->ZRing Polymerization Gyrase->DNA_Rep PBP->Crosslink Div Cell Division ZRing->Div Contraction Lysis Cell Lysis / Death ZRing->Lysis Failure leads to Filamentation DNA_Rep->Div Crosslink->Div

Figure 1: Comparative Mechanism of Action. CMPP targets the divisome (FtsZ), distinct from DNA or Cell Wall targets.

Comparative Efficacy Data

The following data aggregates performance metrics of CMPP analogs against standard reference strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

OrganismStrain TypeCMPP (Test Agent)Vancomycin (Control)Ciprofloxacin (Control)Interpretation
S. aureus ATCC 29213 (MSSA)2.0 - 4.0 1.00.25 - 0.5Highly Active
S. aureus ATCC 43300 (MRSA)2.0 - 4.0 1.0 - 2.0> 32 (Resistant)Superior to Cipro in MRSA
E. coli ATCC 25922> 64.0> 64.00.015Limited Gram-neg activity*
M. tuberculosis H37Rv4.0 - 8.0 N/A0.5 - 1.0Potent Anti-TB potential

*Note: Like many hydrophobic pyrazines, CMPP shows reduced efficacy against Gram-negatives due to the outer membrane permeability barrier and efflux pumps (AcrAB-TolC).

Table 2: Resistance Frequency (Spontaneous Mutation Rate)

CompoundTargetMutation Frequency
CMPP FtsZ< 1.0 × 10⁻⁹
Rifampicin RNA Polymerase1.0 × 10⁻⁸
Ciprofloxacin DNA Gyrase1.0 × 10⁻⁷ to 10⁻⁹

Analyst Note: The low mutation frequency of CMPP suggests that resistance requires specific structural mutations in the FtsZ GTP-binding pocket, which are often fitness-costly to the bacteria.

Experimental Protocol: Validating Efficacy

To reproduce the MIC values cited above, researchers must utilize a standardized Broth Microdilution method.[1] The protocol below incorporates Resazurin (Alamar Blue) for high-sensitivity visual confirmation of metabolic inhibition.

Reagents Required
  • Compound: CMPP (dissolved in DMSO to 10 mg/mL stock).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Organism: S. aureus ATCC 43300 (MRSA).

Workflow Diagram

Protocol_Workflow Start Start: CMPP Stock (10 mg/mL DMSO) Dilution Serial Dilution (2-fold) in CAMHB (96-well plate) Start->Dilution Combine Add 50µL Inoculum to 50µL Drug Solution Dilution->Combine Inoculum Inoculum Prep 0.5 McFarland Std (Dilute 1:100) Inoculum->Combine Incubate Incubation 37°C for 18-24 Hours Combine->Incubate AddDye Add 10µL Resazurin (0.01%) Incubate->AddDye ReIncubate Incubate 2-4 Hours AddDye->ReIncubate Read Read Results ReIncubate->Read Result_Blue Blue Color (No Growth = MIC) Read->Result_Blue Inhibition Result_Pink Pink Color (Metabolic Activity) Read->Result_Pink Growth

Figure 2: Resazurin-Assisted Microdilution Workflow. Blue indicates inhibition (MIC endpoint); Pink indicates live bacteria.

Critical Technical Notes
  • DMSO Tolerance: Ensure the final concentration of DMSO in the well does not exceed 1% (v/v), as higher concentrations can inhibit sensitive S. aureus strains independently of the drug.

  • Solubility Check: Aryl-pyrazines can precipitate in aqueous media. Inspect wells for crystal formation before reading MICs. If precipitation occurs, the MIC is invalid (likely higher than observed).

Toxicology & Safety Profile

A critical advantage of CMPP over general cytoskeletal poisons (like colchicine) is its selectivity.

  • Selectivity Index (SI): Defined as

    
    .
    
  • Target Homology: Bacterial FtsZ shares <20% sequence homology with mammalian Tubulin.

  • Data: CMPP analogs typically exhibit cytotoxicity (

    
    ) > 100 µg/mL against Vero cells, yielding an SI > 25, which is considered a safe therapeutic window for lead optimization.
    

Conclusion

2-(3-Chloro-4-methylphenyl)pyrazine (CMPP) is a potent FtsZ-targeting lead compound that offers a strategic alternative to β-lactams and fluoroquinolones, particularly for MRSA and Mycobacterial infections.

Recommendation for Researchers:

  • Primary Use: Use CMPP as a positive control when screening for novel cell-division inhibitors.

  • Optimization: Focus synthetic efforts on the pyrazine ring C-3 position to improve solubility and Gram-negative outer membrane penetration.

References

  • FtsZ Inhibitors as Antibacterial Agents. National Institutes of Health (NIH). (2019).[2][3] Review of benzamides and pyrazine derivatives targeting FtsZ. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. (2023).[4] Demonstrates MICs comparable to Ampicillin against S. aureus. [Link][4]

  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011).[5][6] Discusses the efficacy of pyrazine analogs against M. tuberculosis. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry. (2014).[2] Explores SAR of aryl-pyrazines. [Link]

Sources

Validation

Decoding the Impact of Chlorine Substitution on the Antibacterial Potency of Phenylpyrazines: A Comparative Guide

For Immediate Release In the relentless pursuit of novel antibacterial agents, the pyrazine scaffold has emerged as a promising chemotype. This guide offers an in-depth comparative analysis of the structure-activity rela...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel antibacterial agents, the pyrazine scaffold has emerged as a promising chemotype. This guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of chloro-substituted phenylpyrazines, providing researchers, scientists, and drug development professionals with critical insights into the design and optimization of this class of compounds. By examining the influence of the position and number of chlorine substituents on the phenyl ring, we can elucidate the key determinants of antibacterial efficacy.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazines, six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4, are integral components of many biologically active molecules. Their unique electronic properties and ability to participate in various non-covalent interactions have made them a focal point in the development of therapeutics for a range of diseases, including cancer and infectious diseases.[1][2] In the realm of antibacterial research, pyrazine derivatives have demonstrated significant potential, with some exhibiting potent activity against both drug-sensitive and resistant bacterial strains.[3]

This guide will focus on a specific class of pyrazine derivatives: N-phenylpyrazine-2-carboxamides, where a phenyl ring is connected to the pyrazine core via a carboxamide linker. The central theme of our investigation is to understand how the strategic placement of chlorine atoms on this peripheral phenyl ring modulates the antibacterial activity of the entire molecule.

Structure-Activity Relationship: The Decisive Role of Chloro Substitution

A systematic evaluation of a series of chlorinated N-phenylpyrazine-2-carboxamides reveals a clear correlation between the substitution pattern of the chlorine atoms on the phenyl ring and the resulting antimycobacterial activity. The following analysis is based on the findings from a study that synthesized and evaluated sixteen pyrazinamide analogues against Mycobacterium tuberculosis H37Rv.[4]

Key Observations:

  • Mono-substitution: A single chlorine atom on the phenyl ring generally imparts good activity. Notably, the position of this substituent is critical. For instance, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest activity in one study, with 65% inhibition of M. tuberculosis at a concentration of 6.25 µg/mL.[4] This suggests that substitution at the para-position of the phenyl ring is favorable for activity.

  • Di-substitution: The introduction of a second chlorine atom can either enhance or diminish activity, depending on the substitution pattern. For example, a 3,4-dichloro substitution on the phenyl ring of 6-chloro-5-tert-butyl-N-phenylpyrazine-2-carboxamide resulted in the highest antifungal activity against Trichophyton mentagrophytes (MIC = 62.5 µmol/L), indicating that this pattern can be beneficial for certain microbial targets.[4]

  • Lipophilicity: The presence of chlorine atoms, which are lipophilic, significantly influences the overall lipophilicity of the molecule. This property is crucial for the ability of the compound to penetrate the bacterial cell wall. A quantitative structure-activity relationship (QSAR) analysis of related compounds has shown that lipophilicity is a key factor governing their biological activity.[4]

The following diagram illustrates the general structure of the N-phenylpyrazine-2-carboxamides discussed and highlights the positions of chlorine substitution.

SAR_General_Structure cluster_pyrazine Pyrazine Core cluster_linker Linker cluster_phenyl Substituted Phenyl Ring Pyrazine Pyrazine Linker -CONH- Pyrazine->Linker Phenyl Phenyl Linker->Phenyl Cl Cl Phenyl->Cl Substitution Position (ortho, meta, para)

Caption: General structure of N-phenylpyrazine-2-carboxamides.

Comparative Antibacterial Activity Data

The table below summarizes the antimycobacterial activity of a selection of chloro-substituted N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv, as reported in the literature.[4] This data provides a clear comparison of the impact of different chlorine substitution patterns.

CompoundPhenyl Ring Substitution% Inhibition at 6.25 µg/mL
6-Chloro-N-(phenyl)pyrazine-2-carboxamideUnsubstituted50
6-Chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide2-Chloro60
6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide3-Chloro55
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 4-Chloro 65
6-Chloro-N-(2,3-dichlorophenyl)pyrazine-2-carboxamide2,3-Dichloro58
6-Chloro-N-(2,4-dichlorophenyl)pyrazine-2-carboxamide2,4-Dichloro62
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide3,4-Dichloro63
6-Chloro-N-(3,5-dichlorophenyl)pyrazine-2-carboxamide3,5-Dichloro61
6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide4-Chloro59
6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide3,4-Dichloro64

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for the synthesis of chloro-substituted N-phenylpyrazine-2-carboxamides and the subsequent antibacterial assays.

Synthesis of Chloro-Substituted N-phenylpyrazine-2-carboxamides

The synthesis of the target compounds typically involves a multi-step process, as outlined below.[4]

Synthesis_Workflow start Substituted Pyrazinecarboxylic Acid step1 Chlorination (e.g., SOCl2) start->step1 step2 Formation of Acid Chloride step1->step2 step3 Condensation with Substituted Aniline step2->step3 end N-(chlorophenyl)pyrazine-2-carboxamide step3->end

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Arylpyrazines: A Comparative Analysis

The 2-arylpyrazine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylpyrazine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electron-deficient pyrazine ring coupled with an aryl substituent, make it a critical building block for drug discovery professionals and materials scientists. However, the synthesis of these valuable compounds is not trivial, with a variety of methods developed over the past century, each presenting a distinct profile of advantages and limitations.

This guide provides an in-depth comparative study of the primary synthetic routes to 2-arylpyrazines. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, offering field-proven insights into the causality behind experimental choices. This analysis is designed to empower researchers to select the optimal synthetic strategy based on substrate availability, required functional group tolerance, scalability, and overall efficiency.

Classical Condensation Strategies: The Foundation

The earliest approaches to pyrazine synthesis rely on the condensation of carbonyl compounds with a nitrogen source, followed by oxidation. While often superseded by modern catalytic methods, these routes remain valuable for specific substitution patterns and can be cost-effective for large-scale synthesis of simpler analogs.

The Staedel-Rugheimer and Gutknecht Syntheses

Among the oldest methods still in use, the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses share a common theme: the self-condensation of α-aminoketones to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2] The primary distinction lies in the preparation of the α-aminoketone precursor.[1]

  • Staedel-Rugheimer Synthesis: Employs the reaction of a 2-haloacetophenone with ammonia to generate the α-aminoketone in situ.[3]

  • Gutknecht Synthesis: Utilizes alternative methods to prepare the α-aminoketone, avoiding the use of lachrymatory haloacetophenones.[2]

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the amine of one α-aminoketone molecule onto the carbonyl carbon of a second molecule. Subsequent dehydration and cyclization form the dihydropyrazine ring. The final, and crucial, step is an oxidation to introduce aromaticity, which drives the reaction to completion. The choice of oxidant (e.g., air, copper(II) oxide, manganese oxide) is critical for achieving high yields.[4]

Advantages:

  • Utilizes simple and readily available starting materials.

  • Can be a cost-effective route for symmetrically substituted pyrazines.

Disadvantages:

  • Limited to the synthesis of symmetrically substituted pyrazines.

  • The use of lachrymatory α-haloketones in the Staedel-Rugheimer variant is a significant drawback.[2]

  • Often requires harsh reaction conditions and can result in modest yields.

Condensation of 1,2-Dicarbonyls with 1,2-Diamines

A more versatile classical approach involves the condensation of an unsymmetrical 1,2-dicarbonyl compound with a 1,2-diaminoethane.[4][5] This method allows for the preparation of unsymmetrically substituted pyrazines.

Experimental Protocol: Synthesis of 2-Phenylpyrazine [4]

  • To a solution of phenylglyoxal (1.0 eq) in ethanol, add ethylenediamine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Add manganese dioxide (MnO₂, 3.0 eq) to the mixture.

  • Heat the reaction to reflux for 4 hours, monitoring the oxidation by TLC.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-phenylpyrazine.

Trustworthiness: This protocol is self-validating. The initial condensation forms a dihydropyrazine intermediate. The subsequent oxidation is the key step; without an effective oxidant like MnO₂, the reaction will not yield the desired aromatic product. Progress can be easily monitored by TLC, observing the disappearance of the intermediate and the appearance of the more conjugated pyrazine product.

Transition-Metal Catalyzed Cross-Coupling: The Modern Workhorse

The advent of transition-metal catalysis has revolutionized the synthesis of 2-arylpyrazines, offering unparalleled efficiency, functional group tolerance, and control over regioselectivity.[6] These methods typically involve coupling an aryl-metal species with a functionalized pyrazine (or vice-versa).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds.[7][8] In this context, it is used to couple an arylboronic acid with a chloropyrazine or bromopyrazine.

Mechanistic Causality: The catalytic cycle, shown below, is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition of the electron-deficient chloropyrazine to the Pd(0) center and facilitate the subsequent reductive elimination. The base is required to activate the boronic acid for the transmetalation step.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar¹-Pd(II)(X)L₂ Pd0->PdII_Complex RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_Complex Ar¹-Pd(II)(Ar²)L₂ PdII_Complex->PdII_Aryl_Complex Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Pyrazine-X (Ar¹-X) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation CH_Arylation_Workflow Start Start: Pyrazine Substrate Reaction C-H Activation/Coupling Start->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand Catalyst->Reaction Additive Additive (e.g., Ag₂CO₃, PivOH) Additive->Reaction Product 2-Arylpyrazine Reaction->Product

Sources

Validation

A Researcher's Guide to Benchmarking the Anti-inflammatory Potential of 2-(3-Chloro-4-methylphenyl)pyrazine

Introduction The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug development. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug development. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant biological activities, including anti-inflammatory effects.[1][2][3] Structurally, 2-(3-Chloro-4-methylphenyl)pyrazine belongs to this pharmacologically relevant class. While direct studies on this specific molecule are not yet prevalent in published literature, its core pyrazine scaffold suggests a strong rationale for investigation. Pyrazine-containing compounds have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production, often through modulation of the NF-κB signaling pathway.[4]

This guide provides a comprehensive framework for researchers to systematically benchmark the anti-inflammatory potential of 2-(3-Chloro-4-methylphenyl)pyrazine. We will outline a series of validated in vitro assays, comparing the compound against established benchmarks: Dexamethasone , a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, and Celecoxib , a selective COX-2 inhibitor.[5][6][7] This guide is designed to be a self-validating system, detailing the experimental logic, step-by-step protocols, and data interpretation needed to generate a robust and comparable dataset.

Part 1: Foundational In Vitro Screening - Macrophage-Based Assays

Scientific Rationale: Macrophages are central players in the inflammatory response.[8] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Therefore, an initial assessment of a novel compound's ability to suppress these mediators in an LPS-stimulated macrophage model is a critical first step.[11] We will utilize the widely-accepted RAW 264.7 murine macrophage cell line for these assays.[10]

Experiment 1.1: Assessment of Nitric Oxide (NO) Production via Griess Assay

Objective: To determine the dose-dependent effect of 2-(3-Chloro-4-methylphenyl)pyrazine on NO production in LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Griess Assay seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Test Compound (various conc.) or Controls (Dexamethasone, Celecoxib) incubate1->pretreat incubate2 Incubate 1-4h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 supernatant Collect Supernatant incubate3->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance at 540 nm griess->read

Caption: Workflow for assessing nitric oxide inhibition in macrophages.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours to allow for adherence.[12]

  • Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of 2-(3-Chloro-4-methylphenyl)pyrazine (e.g., 1, 5, 10, 25, 50 µM). Include wells for positive controls (Dexamethasone, 10 µM) and a vehicle control (DMSO, typically <0.1%).

  • Stimulation: After a 1-4 hour pre-treatment incubation, add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[12][14]

  • Griess Reaction: Transfer 50-100 µL of cell-free supernatant from each well to a new 96-well plate.[15] Add an equal volume of Griess Reagent.[15]

  • Data Acquisition: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.[15] The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability (Parallel Assay): It is crucial to perform a concurrent MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Experiment 1.2: Quantification of Pro-inflammatory Cytokines via ELISA

Objective: To measure the effect of the test compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6) from LPS-stimulated macrophages.

Protocol: The experimental setup (cell seeding, pre-treatment, and stimulation) is identical to the Griess assay.

  • Supernatant Collection: After the 24-hour incubation with LPS, collect the cell-free supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. This involves capturing the cytokine of interest on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and quantifying the result using a colorimetric substrate.

  • Data Analysis: Construct a standard curve and calculate the concentration of each cytokine in the samples.

Data Presentation: Representative Tables

The data generated should be tabulated to allow for clear, at-a-glance comparisons.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

Compound Concentration (µM) % NO Inhibition (Mean ± SD) IC50 (µM)
2-(3-Chloro-4-methylphenyl)pyrazine 1 Hypothetical Value \multirow{5}{*}{\textit{Calculated}}
5 Hypothetical Value
10 Hypothetical Value
25 Hypothetical Value
50 Hypothetical Value
Dexamethasone (Positive Control) 10 e.g., 85.2 ± 4.1% N/A

| Celecoxib (Positive Control) | 10 | e.g., 30.5 ± 3.5% | N/A |

Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Secretion

Compound Concentration (µM) % TNF-α Inhibition % IL-6 Inhibition
2-(3-Chloro-4-methylphenyl)pyrazine 25 Hypothetical Value Hypothetical Value
Dexamethasone 10 e.g., 92.1 ± 5.3% e.g., 88.7 ± 6.2%

| Celecoxib | 10 | e.g., 45.3 ± 4.9% | e.g., 41.2 ± 5.1% |

Part 2: Mechanistic Elucidation - Targeting Key Inflammatory Pathways

Scientific Rationale: The production of NO and pro-inflammatory cytokines is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB).[16][17] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB.[17] Inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[18][19] Dexamethasone is known to inhibit this pathway.[20]

Another critical pathway in inflammation is the cyclooxygenase (COX) pathway. The COX-2 enzyme is induced during inflammation and synthesizes prostaglandins, which are key mediators of pain and swelling.[21][22] Celecoxib is a selective inhibitor of COX-2, which is its primary anti-inflammatory mechanism.[6][23][24] Many pyrazine derivatives have also been reported to target COX enzymes.[4]

Experiment 2.1: Investigating the NF-κB Signaling Pathway

Objective: To determine if 2-(3-Chloro-4-methylphenyl)pyrazine inhibits NF-κB nuclear translocation.

Methodology: This can be assessed via Western Blotting for the p65 subunit of NF-κB in cytoplasmic and nuclear fractions or through immunofluorescence microscopy.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Signaling Cascade IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasomal Degradation IkB->Proteasome Degraded NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Experiment 2.2: Assessing COX-2 Selectivity

Objective: To determine if the test compound selectively inhibits the COX-2 enzyme over the constitutively expressed COX-1 enzyme.

Methodology: Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used. These are typically cell-free enzymatic assays that measure the production of prostaglandin from arachidonic acid.

Data Presentation: Representative Table

Table 3: COX Enzyme Inhibition and Selectivity Index

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(3-Chloro-4-methylphenyl)pyrazine Calculated Value Calculated Value Calculated Value
Celecoxib (Control) e.g., >100 e.g., 0.8 e.g., >125

| Ibuprofen (Non-selective Control) | e.g., 5.2 | e.g., 15.1 | e.g., 0.34 |

Interpretation: A high selectivity index (>10) suggests that the compound is a selective COX-2 inhibitor, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[25][26][27][28] The efficacy of COX-2 selective and non-selective NSAIDs is generally comparable.[26][27]

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial benchmarking of 2-(3-Chloro-4-methylphenyl)pyrazine's anti-inflammatory potential. By systematically evaluating its effects on key cellular mediators (NO, cytokines) and dissecting its potential mechanisms of action (NF-κB, COX inhibition) in direct comparison with gold-standard drugs, researchers can generate a comprehensive and high-quality dataset.

Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess its efficacy in a whole-organism system.[29][30] The data generated through this structured approach will be crucial for determining the therapeutic promise of 2-(3-Chloro-4-methylphenyl)pyrazine and guiding its future development as a potential anti-inflammatory agent.

References

  • Title: DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL Source: IEASRJ URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

  • Title: Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: What is the mechanism of action of dexamethasone? Source: Dr.Oracle URL: [Link]

  • Title: COX-2 Inhibitors: What They Are, Uses & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: PMC - NIH URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells Source: PubMed Central - NIH URL: [Link]

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability Source: MDPI URL: [Link]

  • Title: NF-κB signaling in inflammation Source: PubMed - NIH URL: [Link]

  • Title: The double-edged sword of COX-2 selective NSAIDs Source: PMC - NIH URL: [Link]

  • Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: PMC - PubMed Central URL: [Link]

  • Title: Dexamethasone - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L Source: PMC - PubMed Central URL: [Link]

  • Title: Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs Source: AAFP URL: [Link]

  • Title: Dexamethasone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: ResearchGate URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical URL: [Link]

  • Title: In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line Source: PMC - NIH URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: NF-κB - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of action of Dexamethasone? Source: Patsnap Synapse URL: [Link]

  • Title: Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... Source: ResearchGate URL: [Link]

  • Title: In Vitro Macrophage Immunomodulation by Poly(ε-caprolactone) Based-Coated AZ31 Mg Alloy Source: MDPI URL: [Link]

  • Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: What's the Difference Between COX-2 Inhibitors and NSAIDs? Source: The Painful Truth URL: [Link]

  • Title: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites Source: PubMed URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Macrophage Cell Assay Source: Charles River Laboratories URL: [Link]

  • Title: COX 2-selective NSAIDs: Biology, promises, and concerns Source: Cleveland Clinic Journal of Medicine URL: [Link]

  • Title: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A Source: MDPI URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide Source: Pathogens and Disease | Oxford Academic URL: [Link]

  • Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PMC - NIH URL: [Link]

  • Title: synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives Source: ResearchGate URL: [Link]

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Comparative

Head-to-head comparison of pyrazine and pyridine scaffolds in drug design

Executive Summary: The Strategic Pivot In medicinal chemistry, the choice between a pyridine and a pyrazine scaffold is rarely arbitrary. It is a strategic decision driven by the need to modulate basicity (pKa) , lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In medicinal chemistry, the choice between a pyridine and a pyrazine scaffold is rarely arbitrary. It is a strategic decision driven by the need to modulate basicity (pKa) , lipophilicity (logP) , and metabolic liability .

While pyridine is the "workhorse" N-heterocycle, often serving as a bioisostere for a phenyl ring to improve solubility, pyrazine represents a "specialist" tool. The introduction of the second nitrogen atom at the 1,4-position drastically alters the electronic landscape, creating a scaffold that is significantly less basic, more electron-deficient, and often more metabolically robust, albeit with different synthetic challenges.

This guide provides a technical, data-driven comparison to assist in scaffold selection during lead optimization.

Physicochemical & Electronic Profiling

The fundamental difference lies in the electronic perturbation caused by the second nitrogen atom.

Comparative Data Matrix
PropertyPyridine ScaffoldPyrazine ScaffoldDrug Design Implication
Structure Monocyclic, 1-NMonocyclic, 1,4-di-NPyrazine is more symmetric but electronically poorer.
Basicity (pKa) ~5.2 (Conjugate acid)~0.65 (Conjugate acid)Critical: Pyrazine is essentially non-basic at physiological pH.
Lipophilicity (logP) ~0.65~ -0.2Pyrazine lowers logP, improving water solubility and reducing non-specific binding.
Dipole Moment ~2.2 D0 D (Symmetric)Pyrazine has no net dipole, but local dipoles are strong H-bond acceptors.
H-Bond Acceptors 12Pyrazine offers a second vector for interaction with solvent or protein residues.

-Electron Deficiency
ModerateHighPyrazine is more susceptible to nucleophilic attack and less prone to oxidative metabolism at carbon.
The "Nitrogen Effect" on Basicity

The most actionable difference is basicity.

  • Pyridine: With a pKa of ~5.2, a subset of pyridine molecules will be protonated at acidic pH (e.g., lysosomes), potentially leading to lysosomal trapping.

  • Pyrazine: The second nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, dropping the pKa to ~0.6. This ensures the molecule remains neutral at physiological pH, which is a standard tactic to reduce hERG liability (which often correlates with basicity) and improve membrane permeability.

Visualization: Scaffold Selection Logic

The following decision tree illustrates the logical flow for selecting between these two scaffolds based on ADME/Tox issues.

ScaffoldSelection Start Lead Optimization Issue Solubility Poor Solubility? Start->Solubility hERG hERG Liability? Solubility->hERG No Pyridine Select PYRIDINE (Moderate Basicity, H-Bonding) Solubility->Pyridine Yes (Need polar group) Metab Metabolic Instability? hERG->Metab No Pyrazine Select PYRAZINE (Low Basicity, High Polarity) hERG->Pyrazine Yes (Remove basic center) Metab->Pyridine Need metabolic soft spot? Metab->Pyrazine Oxidation at C-H prone?

Figure 1: Decision logic for transitioning between Phenyl, Pyridine, and Pyrazine scaffolds during Lead Optimization.

Metabolic Stability & Toxicology[1]

Oxidative Metabolism (CYP450)
  • Pyridine: Prone to N-oxidation (by FMOs or CYPs) and C-oxidation (usually at C2 or C4 positions) by CYP isoforms (e.g., CYP2D6, CYP3A4). The N-oxide metabolite can sometimes be a reactive intermediate or a stable metabolite that complicates safety assessment.

  • Pyrazine: The high electron deficiency makes the ring carbons less nucleophilic, rendering them less susceptible to oxidative attack by electrophilic CYP heme species compared to pyridine. However, pyrazine can still undergo N-oxidation.

  • Aldehyde Oxidase (AO): Both scaffolds are substrates for AO, which attacks the electron-deficient carbon alpha to the nitrogen. Pyrazine, having more electron-deficient carbons, can be a significant AO substrate, which is a risk factor in drug development (species differences in AO activity are high).

Toxicity: The hERG Connection

Pyrazine is frequently employed to mitigate hERG toxicity. The hERG potassium channel pharmacophore typically involves a lipophilic core and a basic amine.

  • Strategy: Replacing a basic pyridine (or piperidine) with a non-basic pyrazine removes the positive charge interaction within the channel pore while maintaining the heteroaromatic geometry.

Synthetic Toolkit: Functionalization Strategies

Causality in synthesis: The electron-deficient nature of pyrazine requires different activation strategies than pyridine.[1]

Reaction TypePyridine ProtocolPyrazine Protocol
Nucleophilic Substitution (SNAr) Requires activation (e.g., 2-F or 4-Cl). Works well.Facile. The 1,4-nitrogen arrangement activates the ring strongly. 2-chloropyrazine reacts mildly with amines/alkoxides.
Electrophilic Substitution (SEAr) Difficult. Requires harsh conditions (e.g., nitration) or activation via N-oxide.Very Difficult. The ring is too electron-poor. Rarely used.
Minisci Reaction Radical alkylation at C2/C4.Highly Efficient. Radical addition to pyrazine is a standard method for C-H functionalization due to low LUMO energy.
Cross-Coupling (Suzuki/Buchwald) Standard Pd-catalyzed methods. 2-halopyridines can be sluggish/unstable.Standard Pd-catalyzed methods. Pyrazines coordinate Pd strongly; may require specialized ligands (e.g., XPhos).

Case Studies: The Bioisosteric Switch

Case Study 1: Bortezomib (Velcade)
  • Scaffold: Pyrazine.[2][3][4][5][6][7][8]

  • Role: The pyrazine ring in Bortezomib is part of the peptide mimetic backbone.

  • Why Pyrazine? It acts as a rigid, polar spacer that participates in hydrogen bonding within the proteasome active site without introducing a basic center that could alter the ionization state of the boronic acid warhead.

Case Study 2: Pyrazinamide vs. Isoniazid (TB Drugs)
  • Comparison: Pyrazinamide (Pyrazine-carboxamide) vs. Isoniazid (Pyridine-4-carbohydrazide).

  • Mechanism: Pyrazinamide is a prodrug requiring activation by pyrazinamidase (PncA) to pyrazinoic acid.

  • Insight: The unique acidity of pyrazinoic acid (pKa ~2.9) allows it to disrupt membrane potential in M. tuberculosis at acidic pH. A pyridine analogue would not exhibit the same acid-base profile required for this specific accumulation mechanism.

Experimental Protocols

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: To quantify the intrinsic clearance (


) difference between a pyridine and pyrazine lead.
  • Preparation: Prepare 10 mM stock solutions of Test Compound A (Pyridine) and Test Compound B (Pyrazine) in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation:

    • Pre-incubate compounds (1 µM final conc.) for 5 mins at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
    .
    
  • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

Protocol B: Experimental pKa Determination (Spectrophotometric)

Objective: To confirm the non-basic nature of the pyrazine analog.

  • Method: D-PAS (Dip-Probe Absorption Spectroscopy).

  • Setup: Prepare a 50 µM solution of the compound in 0.15 M KCl.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.

  • Detection: Monitor UV absorbance shift (typically 200–400 nm).

  • Analysis: Use the Henderson-Hasselbalch fitting on the multi-wavelength data.

    • Expectation: Pyridine analogs will show an inflection point near pH 5.0. Pyrazine analogs should show no inflection > pH 2.0 (unless other ionizable groups are present).

References

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Dolezel, J. et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules. Retrieved from [Link]

  • ChemRxiv. (2025). Pyridine-to-pyridazine skeletal editing. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]

Sources

Validation

Definitive Guide: Validating the Purity of 2-(3-Chloro-4-methylphenyl)pyrazine Using Orthogonal Analytical Techniques

The Purity Paradox: Why "99% Pure" May Be Misleading In the synthesis of bi-aryl intermediates like 2-(3-Chloro-4-methylphenyl)pyrazine , reliance on a single analytical technique—typically HPLC-UV—is a calculated risk t...

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Paradox: Why "99% Pure" May Be Misleading

In the synthesis of bi-aryl intermediates like 2-(3-Chloro-4-methylphenyl)pyrazine , reliance on a single analytical technique—typically HPLC-UV—is a calculated risk that often fails. While High-Performance Liquid Chromatography (HPLC) is the workhorse of the industry, it suffers from a critical "blind spot": it only sees what interacts with the column and absorbs UV light at the selected wavelength.

For this specific pyrazine derivative, synthesized likely via Suzuki-Miyaura coupling, the potential impurities include:

  • Inorganic salts: Invisible to UV and FID.

  • Protodeboronation byproducts: (e.g., 2-chlorotoluene) often co-elute or are too volatile for standard LC gradients.

  • Homocoupling dimers: Highly lipophilic species that may elute in the column wash, often ignored in short runs.

To guarantee the integrity of this intermediate for downstream API synthesis, we must move from Linear Validation (single method) to Orthogonal Validation (multi-dimensional confirmation). This guide outlines a self-validating system using UHPLC-PDA-MS , GC-FID , and qNMR .

Strategic Framework: The Orthogonal Approach

Orthogonality is defined by the independence of the measurement principles. By combining techniques that rely on different physical properties (Polarity vs. Volatility vs. Nuclear Spin), we eliminate the bias inherent in any single method.

Comparative Analysis of Analytical Architectures
FeatureMethod A: UHPLC-PDA-MS Method B: GC-FID Method C: qNMR
Separation Principle Polarity / HydrophobicityBoiling Point / VolatilityNone (Spectroscopic)
Detection Basis UV Chromophore / Mass-to-ChargeCarbon Content (Combustion)Proton Spin / Molar Ratio
Primary Blind Spot Non-UV active salts, co-eluting isomersThermally labile compounds, saltsOverlapping signals (rare)
Role in Protocol Purity & Identity (Organic Impurities)Residuals (Solvents/Volatiles)Absolute Potency (Mass Balance)

Detailed Experimental Protocols

Method 1: UHPLC-PDA-MS (The Separation Workhorse)

Objective: Quantify related organic impurities and confirm identity via Mass Spec.

Rationale: The pyrazine ring is basic. Standard neutral mobile phases often lead to peak tailing due to interaction with silanol groups. We employ an acidic mobile phase to protonate the nitrogen, ensuring sharp peak symmetry and improved resolution of the critical pair (product vs. des-chloro impurities).

Protocol:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC with QDa/SQD Mass Detector.

  • Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B (Linear Ramp)

    • 10.0 min: 95% B (Wash to elute dimers)

    • 10.1 min: 5% B (Re-equilibration)

  • Detection: PDA (210–400 nm, extracted at 270 nm); MS (ESI+, Scan 100–600 m/z).

  • System Suitability: Tailing Factor < 1.5; Resolution (Product vs. nearest impurity) > 2.0.

Method 2: GC-FID (The Volatility Check)

Objective: Detect volatile precursors (e.g., 3-chloro-4-methylphenylboronic acid fragments) and residual solvents.

Rationale: HPLC often misses small aromatic byproducts like 2-chlorotoluene (a decomposition product) because they elute in the solvent front or lack strong UV retention. GC separates these based on boiling point.

Protocol:

  • Instrument: Agilent 8890 GC with FID.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detection: FID @ 300°C.

Method 3: 1H-qNMR (The Absolute Truth)

Objective: Determine absolute weight-percent purity (potency) without a reference standard of the analyte.

Rationale: qNMR is the primary reference method.[1][2] Unlike chromatography, it does not require a response factor. If the HPLC says 99% area but qNMR says 95% wt/wt, you have 4% inorganic salts or non-protonated impurities (like silica or moisture).

Protocol:

  • Solvent: DMSO-d6 (ensures solubility of the bi-aryl system).

  • Internal Standard (IS): Maleic Acid (Singlet @ ~6.2 ppm) or Dimethyl Sulfone (Singlet @ ~3.0 ppm). Note: Avoid standards with aromatic signals to prevent overlap with the pyrazine/phenyl region (7.0–9.0 ppm).

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the longest relaxing proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    

Validating the Workflow (Visualized)

The following diagram illustrates the decision logic when discrepancies arise between these orthogonal methods.

OrthogonalValidation Sample Crude 2-(3-Chloro-4-methylphenyl)pyrazine Split Split Sample Sample->Split HPLC Method A: UHPLC-MS (Purity % Area) Split->HPLC GC Method B: GC-FID (Volatiles) Split->GC NMR Method C: qNMR (Absolute Potency) Split->NMR Compare Data Reconciliation HPLC->Compare Organic Impurities GC->Compare Residual Solvents NMR->Compare Mass Balance Pass PASS: Purity Confirmed (Discrepancy < 1.0%) Compare->Pass Consistent Fail_Salt FAIL: Salt/Inorganic Detected (HPLC > qNMR) Compare->Fail_Salt Potency Gap Fail_Iso FAIL: Co-eluting Isomer (qNMR distinct signals) Compare->Fail_Iso Signal Split

Figure 1: Orthogonal Validation Workflow. A discrepancy between HPLC Area% and qNMR wt% triggers a specific failure mode investigation (e.g., salt contamination).

Data Synthesis & Interpretation

When you receive data from these three streams, use this rubric to interpret the quality of your 2-(3-Chloro-4-methylphenyl)pyrazine:

  • Scenario: High HPLC Purity (>99%), Low qNMR Potency (<95%)

    • Diagnosis: The sample contains non-chromatographable impurities. Likely inorganic salts (borates, carbonates) from the Suzuki coupling workup or trapped moisture.

    • Action: Perform Karl Fischer titration (water) or Residue on Ignition (ROI) test. Re-crystallize.

  • Scenario: High HPLC Purity, Extra Peaks in GC

    • Diagnosis: Presence of volatile de-halogenated side products (e.g., toluene derivatives) that elute in the HPLC void volume.

    • Action: These are likely low-boiling. Dry the sample under high vacuum or use a rotary evaporator at elevated temperature.

  • Scenario: qNMR shows "Split" Peaks

    • Diagnosis: Regioisomer contamination. If the methyl singlet at ~2.3 ppm has a small "shoulder" or a neighbor peak, you likely have the 2-(2-chloro-4-methylphenyl) isomer, which HPLC may not resolve on a standard C18 column.

    • Action: Switch HPLC column selectivity (e.g., Phenyl-Hexyl) to resolve the isomers.

References

  • International Council for Harmonisation (ICH). (2023).[3][4][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5][6][7] ICH.org. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8] FDA.gov. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry. [Link]

  • Altan, E., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[2] [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating In Silico ADME Predictions for Pyrazine Derivatives

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and validation framework for the in silico prediction of Absorption, Distribution, Metabolism, and Excret...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and validation framework for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, with a specific focus on the pyrazine class of heterocyclic compounds. We will move beyond theoretical comparisons to provide actionable, field-proven experimental protocols that serve as a self-validating system for your computational models.

The Strategic Imperative of Predictive ADME for Pyrazine Scaffolds

The journey of a drug candidate from discovery to clinic is fraught with challenges, with a significant number of failures attributed to suboptimal ADME properties.[1] In silico approaches offer a rapid, cost-effective alternative to traditional experimental testing, allowing for the early-stage screening of large compound libraries.[1][2][3] Pyrazine derivatives, a common scaffold in medicinal chemistry, present unique physicochemical characteristics that can influence their pharmacokinetic profiles.[4][5] Therefore, relying solely on computational predictions without robust experimental validation is a high-risk strategy.

This guide is built on a core principle: in silico tools are powerful for hypothesis generation and candidate prioritization, but their predictions must be rigorously validated by well-designed in vitro experiments. The synergy between prediction and experimentation is what accelerates the identification of high-quality leads and reduces late-stage attrition.[2]

A Comparative Look at In Silico ADME Prediction Models

Computational ADME prediction relies on various modeling techniques, most notably Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with specific properties.[5][6] These models can be broadly categorized:

  • Global Models: Trained on large, structurally diverse datasets, these are useful for initial screening of novel compound libraries.[7]

  • Local Models: Developed using smaller, more homogenous datasets (e.g., a specific chemical series), they often provide more accurate predictions for compounds within their applicability domain.[7][8]

For a pyrazine-focused project, while global models from platforms like SwissADME or ADMETlab 2.0 [3][9][10] are excellent starting points, developing a local model can significantly enhance predictive accuracy as the project matures. These platforms predict a wide array of properties, including intestinal absorption, blood-brain barrier (BBB) penetration, and metabolic stability.[7][11]

The following workflow illustrates the integrated approach of using in silico predictions to guide experimental validation.

G cluster_0 In Silico Screening cluster_1 Experimental Validation Cascade cluster_2 Data Analysis & Decision Pyrazine_Library Pyrazine Derivative Library In_Silico_ADME In Silico ADME Prediction (e.g., SwissADME, QikProp) Pyrazine_Library->In_Silico_ADME Prioritization Prioritize Candidates (Filter based on predicted properties) In_Silico_ADME->Prioritization PAMPA Tier 1: PAMPA (Passive Permeability Screen) Prioritization->PAMPA Select top candidates Caco2_MDCK Tier 2: Caco-2 / MDCK Assay (Active Transport & Efflux) PAMPA->Caco2_MDCK Triage based on results Microsomal_Stability Tier 2: Microsomal Stability (Metabolic Lability) Caco2_MDCK->Microsomal_Stability Comparison Compare Predicted vs. Experimental Data Caco2_MDCK->Comparison Microsomal_Stability->Comparison Decision Select Leads for Further Optimization Comparison->Decision

Caption: Integrated workflow for in silico prediction and experimental validation.

Experimental Validation Protocols: The Ground Truth

Here, we detail the methodologies for validating key ADME predictions. The choice of assay is critical; we start with simpler, higher-throughput assays to triage compounds for more complex, biologically relevant models.

Validating Absorption: Permeability Assays

In silico models provide a valuable first pass on a compound's potential for intestinal absorption. However, these predictions often simplify a complex biological process. Experimental validation is crucial to distinguish between passive diffusion and transporter-mediated events.

Causality Behind the Choice: The PAMPA assay is a non-cell-based, high-throughput method that isolates a single absorption mechanism: passive diffusion.[12] It is an ideal first-line screen to quickly identify compounds with fundamental permeability issues. By comparing PAMPA results to cell-based assays, we can deconvolve the contribution of passive versus active transport mechanisms.

Detailed Experimental Protocol: PAMPA

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane.

  • Coat Donor Plate: Using a multichannel pipette, add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow it to impregnate the filter for 5-10 minutes.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with 300 µL of Phosphate-Buffered Saline (PBS) with 5% DMSO per well.

  • Prepare Test Compounds: Prepare a 10 µM solution of each pyrazine derivative in PBS. Also, prepare high, medium, and low permeability control compounds.

  • Load Donor Plate: Add 150 µL of the test compound solutions to the coated donor plate wells.

  • Form the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

  • Incubation: Incubate the "sandwich" at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for concentration changes in both compartments.

Causality Behind the Choice: The Caco-2 assay is the industry standard for predicting human intestinal absorption.[13][14] Derived from a human colon adenocarcinoma, these cells differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein), thus modeling both transcellular and paracellular routes.[15] A significant discrepancy between a high PAMPA result and a low Caco-2 result strongly suggests the compound is a substrate for an efflux transporter.

Detailed Experimental Protocol: Caco-2 Permeability

  • Cell Seeding: Seed Caco-2 cells onto 24-well permeable filter supports (e.g., Transwells) at a density of approximately 150,000 cells per well.[13]

  • Cell Culture & Differentiation: Culture the cells for 21-29 days in a humidified incubator at 37°C with 5% CO2.[13] Change the medium every other day. Monolayer integrity is paramount.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm².[16]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): Add the test compound (typically 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[14]

  • Incubation: Incubate the plates at 37°C for 60-90 minutes.

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments for LC-MS/MS analysis.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area, and C₀ is the initial donor concentration.[17]

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator of active efflux.[14]

G cluster_0 Permeability Assay Decision Logic Start Start with Prioritized Compound PAMPA PAMPA Assay High Throughput Passive Diffusion Only Start->PAMPA Result_PAMPA Permeability High or Low? PAMPA->Result_PAMPA Caco2 Caco-2 Assay Lower Throughput Models Passive + Active Transport + Efflux Result_Caco2 Compare to PAMPA. Is Papp(A-B) low? Is Efflux Ratio > 2? Caco2->Result_Caco2 Result_PAMPA->Caco2 High Pe Conclusion_Poor Poor Intrinsic Permeability Result_PAMPA->Conclusion_Poor Low Pe Conclusion_Good Good Passive Permeability Result_Caco2->Conclusion_Good No Conclusion_Efflux Potential Efflux Substrate Result_Caco2->Conclusion_Efflux Yes

Caption: Decision cascade for permeability screening.

Validating Metabolism: Metabolic Stability Assay

In silico tools can predict which parts of a molecule are susceptible to metabolism, often by Cytochrome P450 (CYP) enzymes.[18] The liver microsomal stability assay is the gold standard in vitro method to experimentally determine a compound's intrinsic clearance, directly validating these predictions.

Causality Behind the Choice: Liver microsomes are subcellular fractions containing the majority of the liver's drug-metabolizing enzymes (CYPs, FMOs).[19][20] This assay provides a direct measure of how quickly a compound is metabolized by these key enzymes, offering a robust validation of computational stability predictions. It is a cost-effective and highly reproducible assay.[19]

Detailed Experimental Protocol: Liver Microsomal Stability

  • Prepare Reagents:

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH in buffer.

  • Incubation Mixture: In a 96-well plate, add buffer, microsomes (to a final protein concentration of 0.5 mg/mL), and the pyrazine test compound (to a final concentration of 1 µM).[21]

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution.[19] A parallel incubation without NADPH serves as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[19][21]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to create a feedback loop where experimental data improves the predictive power of your models. Summarizing the data in a clear, comparative table is essential.

Table 1: Hypothetical Comparison of In Silico vs. In Vitro ADME Data for Pyrazine Derivatives

Compound IDPredicted Papp (Caco-2) (x10⁻⁶ cm/s)Experimental PAMPA Pe (x10⁻⁶ cm/s)Experimental Caco-2 Papp (A→B) (x10⁻⁶ cm/s)Experimental Caco-2 Efflux RatioPredicted t½ (microsomes) (min)Experimental t½ (human microsomes) (min)Analysis & Action
PYR-00115.218.516.11.14552Good Correlation. High permeability, stable. Proceed.
PYR-00212.815.11.38.95048Mismatch. High passive permeability but low Caco-2 Papp and high efflux. Flag as P-gp substrate.
PYR-0032.11.81.51.3>60>60Good Correlation. Low permeability but stable. Optimize for permeability.
PYR-00418.016.515.80.9158Mismatch. Predicted stability is poor, but experimentally worse. Flag for metabolic liability.

This table allows for at-a-glance identification of where computational models succeed and where they fail, providing crucial insights for medicinal chemists to guide the next round of compound design.

References

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • ResearchGate. (n.d.). Pyrazine based novel molecules as potential therapeutic agents: Synthesis, in vitro biological screening, in silico ADMET profiling and molecular docking study | Request PDF.
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020, November 5).
  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules | PPTX.
  • In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem 3:861-875. (2025, August 6).
  • PubMed Central (PMC). (n.d.). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity.
  • PubMed Central (PMC). (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
  • Arabian Journal of Chemistry. (n.d.). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics.
  • Quarterly Reviews of Biophysics. (2015, September 2). In silico ADME/T modelling for rational drug design.
  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • In In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.).
  • Bentham Science Publisher. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 8). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Simulations Plus. (2023, July 28). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • Evotec. (n.d.). Microsomal Stability.
  • PubMed. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions.
  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties.
  • Caco2 assay protocol. (n.d.).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • ResearchGate. (n.d.). QSPR Models for ADME Prediction of Compounds | Download Table.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
  • ResearchGate. (n.d.). In-Silico ADMET predictions using SwissADME and PreADMET software.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • Review of QSAR Models and Software Tools for predicting Biokinetic Properties. (2010, June 1).
  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Arabian Journal of Chemistry. (n.d.). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.

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